Bis-propargyl-PEG6
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWAMKIEUIBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Propargyl Group: A Linchpin in Bioconjugation with Bis-propargyl-PEG6
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. At the heart of one of its most prominent examples, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group. This guide provides a comprehensive technical overview of the function and application of the propargyl groups in Bis-propargyl-PEG6, a homobifunctional crosslinker increasingly vital in drug development, diagnostics, and materials science.
Core Function: The Propargyl Group as a "Click" Chemistry Handle
This compound is a chemical linker consisting of a central hexaethylene glycol (PEG6) chain capped at both ends by propargyl groups. The primary and defining function of these propargyl groups is to serve as reactive handles for the CuAAC reaction.[1][2]
A propargyl group is a functional group containing a terminal alkyne with the chemical structure -CH₂C≡CH.[3] Its utility is dictated by two key features:
-
The Carbon-Carbon Triple Bond (Alkyne): This is the reactive component that participates in the cycloaddition reaction.
-
The Acidic Terminal Proton: The hydrogen atom on the terminal alkyne is crucial for the initial activation step in the CuAAC catalytic cycle.[4][5]
In the presence of a copper(I) catalyst, the propargyl group's terminal alkyne readily and specifically couples with an azide-functionalized molecule. This reaction forges a highly stable, five-membered 1,4-disubstituted triazole ring, covalently linking the two molecules. The PEG6 backbone of the linker enhances the aqueous solubility and biocompatibility of the molecule and the resulting conjugates.
Physicochemical and Reaction Properties
The utility of this compound is defined by its physical properties and the predictable, high-yielding nature of the CuAAC reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 185378-83-0 | |
| Molecular Formula | C₁₆H₂₆O₆ | |
| Molecular Weight | 314.4 g/mol | |
| Purity | Typically ≥98% | |
| Appearance | Liquid or Oil | N/A |
| Solubility | DMSO, DCM, DMF, Water | |
| Storage Condition | -20°C, under inert atmosphere |
Table 2: Quantitative Data on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value / Observation | Source |
| Reaction Yield | Near-quantitative, often exceeding 90-95% with optimization. | |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. | |
| Kinetics | Fast reaction rates; often complete within 1-4 hours at room temperature. | |
| Reactant Conc. | Effective even at low concentrations (≥10 µM). | |
| Catalyst Conc. | Typically 1-5 mol% Cu(II) source with 5-10 mol% reducing agent (e.g., Sodium Ascorbate). | |
| Ligand Ratio | A 1:5 molar ratio of Copper to a stabilizing ligand (e.g., THPTA) is common for bioconjugation. |
Key Applications in Drug Development
The bifunctional nature of this compound, with its two terminal propargyl groups, makes it an ideal crosslinking agent for building complex molecular architectures.
Synthesis of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. The linker is a critical component influencing PROTAC efficacy. This compound can be used in a modular "click" chemistry approach to link a target-binding ligand to an E3 ligase ligand, facilitating the rapid synthesis and optimization of PROTAC libraries. The PEG component helps improve the solubility and cell permeability of the final PROTAC molecule.
Bioconjugation and PEGylation
The propargyl groups allow for the covalent attachment of this compound to two azide-modified molecules, such as proteins, peptides, or small molecule drugs. This can be used for:
-
Creating Multivalent Constructs: Linking two molecules of a drug or targeting ligand to enhance avidity.
-
PEGylation: Attaching PEG linkers to therapeutic proteins or peptides to improve their pharmacokinetic profiles by increasing solubility and in vivo circulation time.
-
Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic applications.
Visualizing the Chemistry and Workflows
Mechanism of the CuAAC Reaction
The CuAAC reaction proceeds through a catalytic cycle where the copper(I) ion plays a central role in activating the terminal alkyne of the propargyl group for cycloaddition with the azide.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Bioconjugation Workflow
This workflow illustrates the use of this compound to link two distinct azide-functionalized molecules (Molecule A and Molecule B).
Caption: Experimental workflow for crosslinking two molecules using this compound.
PROTAC-Mediated Protein Degradation
This diagram shows the logical relationship where a PROTAC, synthesized using a linker like this compound, brings a target protein and an E3 ligase together to trigger degradation.
Caption: Logical pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is critical and will depend on the specific molecules involved.
Protocol 1: General Protein-Small Molecule Conjugation via CuAAC
This protocol describes the conjugation of an azide-containing small molecule to a propargyl-labeled protein. For this compound, this would represent one of the two possible reactions.
Materials:
-
Propargyl-functionalized Protein (in a non-amine, non-thiol containing buffer, e.g., PBS pH 7.4)
-
Azide-functionalized small molecule (dissolved in DMSO or DMF)
-
This compound (if used to first modify an amine on a protein)
-
Catalyst Premix Components:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing Ligand, e.g., THPTA (e.g., 50 mM in water)
-
-
Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM stock in water)
-
Quenching Solution: EDTA (0.5 M, pH 8.0)
-
Purification tools (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassette)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the propargyl-labeled protein solution with the azide-labeled small molecule. The final protein concentration should ideally be >1 mg/mL. The azide molecule is typically added at a 10-20 fold molar excess relative to the protein. Ensure the final concentration of organic solvent (from the small molecule stock) is below 10% (v/v) to maintain protein stability.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions at a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.
-
Initiate Reaction: Add the Catalyst Premix to the protein/azide solution to achieve a final copper concentration of 50-250 µM.
-
Add Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive proteins.
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification: Remove excess reagents and the copper-EDTA complex from the final conjugate using an appropriate method such as SEC, dialysis, or spin filtration.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, Mass Spectrometry, and HPLC to confirm successful conjugation and purity.
Protocol 2: Two-Step PROTAC Synthesis using this compound
This protocol outlines a modular approach to synthesizing a PROTAC by sequentially clicking two different azide-containing ligands to the this compound linker.
Stage 1: Synthesis of Mono-alkyne Intermediate
-
Reaction Setup: Dissolve Ligand 1-N₃ (1.0 eq) and a large excess of this compound (e.g., 10 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1).
-
Catalysis: Add sodium ascorbate (e.g., 0.3 eq) followed by CuSO₄·5H₂O (e.g., 0.1 eq).
-
Reaction: Stir at room temperature for 2-6 hours, monitoring by LC-MS until Ligand 1-N₃ is consumed. The large excess of the bis-alkyne linker favors the formation of the mono-adduct.
-
Purification: Quench the reaction and purify the crude mixture using reverse-phase HPLC to isolate the mono-conjugated Ligand 1-Triazole-PEG6-propargyl intermediate.
Stage 2: Final PROTAC Synthesis
-
Reaction Setup: Dissolve the purified mono-alkyne intermediate (1.0 eq) and Ligand 2-N₃ (1.1 eq) in the reaction solvent.
-
Catalysis: Add sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq).
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS for the formation of the final PROTAC.
-
Purification & Characterization: Upon completion, quench the reaction. Purify the final PROTAC molecule by preparative HPLC. Confirm the identity and purity of the final product by LC-MS and NMR.
Conclusion
The propargyl groups in this compound are not merely structural components; they are highly specific and efficient reactive centers that enable the elegant and robust construction of complex biomolecular systems. Through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, these groups provide a powerful tool for researchers in drug development and chemical biology, facilitating the creation of next-generation therapeutics like PROTACs and advanced bioconjugates with unparalleled precision and control.
References
The Pivotal Role of the PEG6 Linker in Enhancing the Solubility of Bis-propargyl-PEG6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the hexaethylene glycol (PEG6) linker in determining the solubility profile of Bis-propargyl-PEG6, a homobifunctional crosslinker essential in bioconjugation, materials science, and drug development. Understanding the physicochemical properties imparted by the PEG6 moiety is paramount for the successful design and implementation of novel molecular constructs, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Introduction: The Significance of Solubility in Bioconjugation
The aqueous solubility of linker molecules is a cornerstone of successful bioconjugation strategies.[][2] Inadequate solubility can precipitate a cascade of challenges, including aggregation of the final conjugate, diminished therapeutic efficacy, and potential immunogenicity.[3][4] Polyethylene glycol (PEG) has emerged as the gold standard for enhancing the hydrophilicity and overall stability of complex biomolecular architectures.[5] The inclusion of a PEG linker, such as the six-unit chain in this compound, serves to create a hydration shell around the molecule, which can significantly improve its solubility and pharmacokinetic properties.
Physicochemical Properties of this compound
This compound is a versatile crosslinker featuring two terminal propargyl groups, enabling covalent bond formation with azide-functionalized molecules via copper-catalyzed or copper-free "click chemistry." The central PEG6 chain is the primary determinant of its solubility profile.
The Influence of the PEG6 Linker on Solubility
The repeating ethylene oxide units of the PEG6 linker are highly hydrophilic, readily forming hydrogen bonds with water molecules. This interaction creates a hydration layer that effectively shields the more hydrophobic regions of a conjugated molecule, thereby increasing its overall aqueous solubility. While specific quantitative data for the aqueous solubility of this compound is not extensively published, related compounds such as Propargyl-PEG6-acid and Propargyl-PEG6-amine are reported to be soluble in water. This strongly suggests that this compound possesses favorable aqueous solubility. The hydrophilic PEG spacer is a key feature that increases the molecule's solubility in aqueous media.
Solubility in Organic Solvents
For initial stock solution preparation and handling, this compound exhibits good solubility in various common organic solvents. This information is critical for the practical handling and storage of the compound prior to its use in aqueous-based bioconjugation reactions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocols for Determining Aqueous Solubility
To ascertain the precise aqueous solubility of this compound or its conjugates under specific experimental conditions (e.g., in a particular buffer system), one of the following established methods can be employed.
Kinetic Solubility Determination via Turbidimetric Assay
This high-throughput method is ideal for early-stage drug discovery and linker screening. It measures the concentration at which a compound, upon dilution from a DMSO stock into an aqueous buffer, begins to precipitate, indicated by an increase in turbidity.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
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Addition to Aqueous Buffer: Dilute each DMSO concentration into a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the absorbance significantly increases above the baseline of the buffer and DMSO control.
Thermodynamic Solubility Determination via the Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound, providing a more thermodynamically stable value. It is often used in later-stage development for lead optimization and formulation.
Protocol:
-
Addition of Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. This can be achieved using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Solution Calorimetry
Solution calorimetry offers a reliable alternative for measuring solubility by determining the heat of dissolution. This method is particularly advantageous for highly viscous solutions.
Protocol:
-
Calorimeter Setup: A semi-adiabatic solution calorimeter is used to measure the heat changes upon dissolution.
-
Solvent Equilibration: The aqueous buffer is allowed to thermally equilibrate within the calorimeter.
-
Addition of Solute: A precisely weighed amount of this compound is added to the solvent.
-
Heat Measurement: The heat of dissolution is measured as the temperature change of the solution. The dissolution is complete when heat generation ceases.
-
Saturation Point Determination: The solubility limit is identified by a plateau in the heat signal, where the addition of more solute no longer results in a heat change.
Visualizing the Role of this compound in Bioconjugation
The following diagrams illustrate the logical workflow of a typical bioconjugation process where this compound is employed, and the fundamental principle of how the PEG6 linker enhances solubility.
Caption: A typical workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Bis-propargyl-PEG6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-propargyl-PEG6, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and materials science. Its terminal alkyne groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient ligation of biomolecules and construction of complex molecular architectures.
Physicochemical Properties
This compound, also known as 1,16-di(prop-2-yn-1-yloxy)-4,7,10,13-tetraoxahexadecane, is a well-defined polyethylene glycol (PEG) derivative. The central hexaethylene glycol (PEG6) core imparts hydrophilicity, enhancing the aqueous solubility of conjugates.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₆ | [1][2][3] |
| Molecular Weight | 314.38 g/mol | [1][2] |
| CAS Number | 185378-83-0 | |
| Appearance | Colorless to pale yellow oil | |
| Purity | >95% | |
| Solubility | Soluble in water, DMSO, DCM, and DMF |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl groups of hexaethylene glycol to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the aqueous and organic phases.
Reaction Scheme
Caption: Synthesis workflow for this compound via Williamson ether synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Hexaethylene glycol
-
Propargyl bromide (80% in toluene)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexaethylene glycol (1.0 eq) in toluene.
-
Addition of Reagents: Add a 50% aqueous solution of sodium hydroxide (10.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and the phase-transfer catalyst. Column chromatography is a common and effective method.
Purification Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Experimental Protocol for Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil. A typical yield for this type of reaction is in the range of 60-80%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | - Signal for the acetylenic protons (C≡C-H ) at ~2.4 ppm (triplet).- Signal for the methylene protons adjacent to the alkyne (O-CH₂ -C≡CH) at ~4.2 ppm (doublet).- Signals for the ethylene glycol backbone protons (-O-CH₂ -CH₂ -O-) in the range of 3.6-3.7 ppm (multiplet). |
| ¹³C NMR | - Signals for the alkyne carbons (C ≡C -H) at ~75 ppm and ~80 ppm.- Signal for the methylene carbon adjacent to the alkyne (O-CH₂ -C≡CH) at ~59 ppm.- Signals for the ethylene glycol backbone carbons (-O-CH₂ -CH₂ -O-) in the range of 69-71 ppm. |
| Mass Spectrometry (ESI-MS) | The expected mass for the protonated molecule [M+H]⁺ is approximately 315.18, and for the sodium adduct [M+Na]⁺ is approximately 337.16. |
Logical Troubleshooting
Caption: Troubleshooting common issues in the synthesis and purification of this compound.
This technical guide provides a foundational understanding and practical protocols for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory settings and research objectives.
References
The Core Mechanism of Bis-propargyl-PEG6 in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a paramount example, enabling the covalent linkage of molecules with high fidelity and minimal byproducts.[1][2] At the heart of many advanced bioconjugation strategies lies the use of functionalized linkers, and Bis-propargyl-PEG6 has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the mechanism of this compound in click chemistry, its applications, and detailed experimental protocols for its use.
This compound is a homobifunctional linker featuring two terminal alkyne groups (propargyl groups) connected by a hexaethylene glycol (PEG6) spacer. The propargyl groups are the reactive handles for the CuAAC reaction, while the PEG linker imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic and flexible nature of the PEG chain enhances aqueous solubility, reduces non-specific binding, and can improve the pharmacokinetic profile of conjugated biomolecules.[2][3] This combination of reactivity and biocompatibility makes this compound an ideal building block in various applications, including the synthesis of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the formation of hydrogels.[4]
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction. The catalytic cycle, as illustrated below, involves several key steps:
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The reaction is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne of the this compound linker and the Cu(I) catalyst. This is followed by the coordination of the azide to the copper acetylide. A subsequent intramolecular cyclization leads to the formation of a six-membered copper-containing intermediate, which then rearranges to a more stable five-membered triazolyl-copper intermediate. Finally, protonolysis releases the triazole product and regenerates the active Cu(I) catalyst, allowing it to participate in further catalytic cycles.
Quantitative Data on CuAAC Reactions with PEG Linkers
The efficiency and kinetics of CuAAC reactions are influenced by several factors, including the nature of the reactants, the solvent, the copper source, the ligand, and the reducing agent. The use of PEG linkers, such as in this compound, generally leads to high reaction yields due to the enhanced solubility of the reactants.
| Parameter | Typical Value/Range | Conditions | Reference(s) |
| Reaction Yield | >90% | Optimized conditions with appropriate ligand and reducing agent. | |
| Reaction Time | 30 minutes to 48 hours | Dependent on reactant concentrations, temperature, and catalyst system. | |
| Rate Constant (k) | 10 to 104 M-1s-1 | In aqueous solutions at 25°C. | |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | A slight excess of one reactant can drive the reaction to completion. | |
| Copper Catalyst Concentration | 1-5 mol% | Relative to the limiting reactant. | |
| Ligand to Copper Ratio | 5:1 | Common for ligands like THPTA to stabilize Cu(I) and prevent side reactions. |
Experimental Protocols
The following are generalized protocols for performing a CuAAC reaction using this compound. Optimization of specific parameters may be required depending on the nature of the azide-containing molecule.
General Experimental Workflow
Caption: A generalized experimental workflow for a CuAAC reaction involving this compound.
Detailed Protocol for Bioconjugation
This protocol provides a starting point for the conjugation of an azide-functionalized biomolecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Degassing equipment (optional)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve this compound in the reaction buffer to achieve a final molar excess (typically 1.5 to 5-fold) over the azide-functionalized molecule.
-
Optional but recommended: Degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
-
Reaction Initiation:
-
To the solution of the azide-functionalized molecule, add the desired volume of the this compound solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical method such as SDS-PAGE for proteins, or HPLC and mass spectrometry for smaller molecules.
-
-
Purification:
-
Once the reaction is complete, quench it by adding a copper-chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts.
-
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The flexible PEG linker in this compound can provide the optimal length and conformational freedom for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Logical workflow for the synthesis of a PROTAC molecule using a this compound linker.
Conclusion
This compound is a highly effective and versatile tool in the realm of click chemistry. Its dual propargyl functionalities, combined with the beneficial properties of the PEG spacer, make it an invaluable component for the construction of complex biomolecular architectures. A thorough understanding of the CuAAC mechanism and the optimization of reaction conditions are crucial for its successful implementation in various research and development applications, from fundamental bioconjugation studies to the design of novel therapeutics like PROTACs. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to Bis-propargyl-PEG6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-propargyl-PEG6, a bifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG spacer flanked by two terminal propargyl groups. This structure imparts desirable physicochemical properties, such as increased hydrophilicity, which enhances the solubility of conjugated molecules in aqueous media.[1][2] The terminal alkyne functionalities are key for its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₆ | [3] |
| Molecular Weight | 314.38 g/mol | |
| Exact Mass | 314.1729 | |
| CAS Number | 185378-83-0 | |
| Purity | Typically >95% | |
| Appearance | Varies (consult supplier) | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4,7,10,13,16,19-hexaoxadocosa-1,21-diyne |
| SMILES | C#CCOCCOCCOCCOCCOCCOCC#C |
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a versatile tool for covalently linking two molecular entities. Its primary application lies in the realm of click chemistry , where the propargyl groups react with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly efficient, specific, and biocompatible.
Key applications include:
-
PROTAC Synthesis: this compound is frequently employed as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The PEG spacer's length and flexibility are critical for optimizing the formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
-
Bioconjugation: This linker can be used to attach molecules to biomolecules such as peptides, proteins, and oligonucleotides. For instance, it can be used in the development of antibody-drug conjugates (ADCs) by linking a cytotoxic payload to an antibody.
-
Hydrogel Formation: The two propargyl ends can react with multi-azide functionalized polymers to form biocompatible hydrogels, which have applications in tissue engineering and controlled drug release.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a copper-catalyzed click chemistry reaction using this compound to conjugate two azide-containing molecules (Molecule A-N₃ and Molecule B-N₃). This protocol is a representative example and may require optimization based on the specific reactants.
Materials:
-
This compound
-
Molecule A-N₃ (azide-functionalized)
-
Molecule B-N₃ (azide-functionalized)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)
-
Reaction vessel
-
Stirring apparatus
-
Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
In separate vials, dissolve Molecule A-N₃ (1.1 equivalents) and Molecule B-N₃ (1.1 equivalents) in the same solvent.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and the stabilizing ligand (THPTA or TBTA) in a 1:5 molar ratio. For example, mix a solution of CuSO₄ with a solution of the ligand. Let it stand for 2-3 minutes.
-
-
Reaction Assembly:
-
To the solution of this compound, add the solutions of Molecule A-N₃ and Molecule B-N₃.
-
Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 50 µM to 1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A 5 to 10-fold molar excess over CuSO₄ is typical.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS, until the starting materials are consumed.
-
-
Purification:
-
Upon completion, the conjugated product can be purified from excess reagents and the catalyst using standard techniques like reverse-phase HPLC or column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Visualizing the Workflow
The following diagrams illustrate the logical relationships and a typical experimental workflow for the use of this compound in a bioconjugation reaction.
References
Theoretical Applications of Homobifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional Polyethylene Glycol (PEG) linkers are versatile tools in bioconjugation and drug development, characterized by a central hydrophilic PEG core flanked by two identical reactive functional groups.[1][2] Their general structure, X-PEG-X, where 'X' represents the reactive moiety, allows for the covalent crosslinking of biomolecules, the formation of complex macromolecular structures, and the functionalization of surfaces.[1][2] The PEG spacer arm confers several advantageous properties, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules.[3] This technical guide provides a comprehensive overview of the theoretical applications of homobifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.
Core Applications and Theoretical Framework
The utility of homobifunctional PEG linkers spans several key areas of biomedical research and development:
-
Protein Crosslinking and Dimerization: These linkers are instrumental in studying protein-protein interactions, stabilizing protein complexes, and creating therapeutic protein dimers. By covalently linking two protein molecules, they can be used to investigate quaternary structures and modulate biological activity.
-
Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, homobifunctional PEG linkers can be used to attach cytotoxic drugs to monoclonal antibodies. While heterobifunctional linkers are more common for this application to ensure specific conjugation, homobifunctional linkers can be employed in specific strategies, particularly for creating antibody fragments or dimers with attached payloads. The PEG component enhances the solubility and stability of the ADC.
-
Hydrogel Formation: The ability of homobifunctional PEG linkers with terminal acrylate or methacrylate groups to undergo polymerization makes them ideal for the synthesis of hydrogels. These three-dimensional polymer networks have widespread applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
-
Proteomics and Structural Biology: In proteomics, these linkers are used in cross-linking mass spectrometry (XL-MS) to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes in their native state.
-
Nanoparticle Surface Modification: Homobifunctional PEGs can be used to crosslink molecules on the surface of nanoparticles, creating a stable and biocompatible coating that can improve circulation time and reduce non-specific uptake.
Quantitative Data of Homobifunctional PEG Linkers
The choice of a homobifunctional PEG linker is dictated by the desired spacer length, molecular weight, and the reactivity of its terminal groups. The following tables summarize key quantitative data for commonly used homobifunctional PEG linkers.
| Functional Group | Target Moiety | Common Reactive Groups |
| NHS Ester | Primary Amines (-NH₂) | N-Hydroxysuccinimide |
| Maleimide | Thiols (-SH) | Maleimide |
| Acrylate | Thiols (-SH), Polymerization | Acrylate |
| Azide/Alkyne | Click Chemistry | Azide, Alkyne |
| Carboxyl | Amines (-NH₂) (with activation) | Carboxylic Acid |
| Amine | Carboxyls (-COOH) (with activation) | Primary Amine |
| PEG Derivative (Example) | Molecular Weight (Da) | Spacer Arm Length (Å) |
| NHS-PEG₂-NHS | 484.4 | 11.8 |
| NHS-PEG₄-NHS | 572.5 | 18.6 |
| NHS-PEG₈-NHS | 748.8 | 32.2 |
| NHS-PEG₁₂-NHS | 925.0 | 45.8 |
| Mal-PEG₂-Mal | 424.4 | 11.8 |
| Mal-PEG₄-Mal | 512.5 | 18.6 |
| Mal-PEG₈-Mal | 688.8 | 32.2 |
| Mal-PEG₁₂-Mal | 865.0 | 45.8 |
Note: Molecular weights and spacer arm lengths are approximate and can vary slightly between suppliers.
Key Experiments and Detailed Protocols
Protein Crosslinking with NHS-PEG-NHS
This protocol describes a general procedure for crosslinking a protein using a homobifunctional NHS-ester PEG linker.
Materials:
-
Protein of interest
-
NHS-PEGn-NHS linker (e.g., NHS-PEG₄-NHS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column for purification
Protocol:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the linker stock solution to the protein solution at a 10- to 50-fold molar excess of the linker over the protein. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the crosslinked protein from excess linker and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Analysis: Analyze the purified product by SDS-PAGE to visualize the formation of crosslinked species (e.g., dimers, trimers) and by mass spectrometry to confirm the identity of the crosslinked products.
Antibody-Drug Conjugate (ADC) Formation with Maleimide-PEG-Maleimide
This protocol outlines the conjugation of a thiol-containing drug to an antibody that has been reduced to expose free thiol groups, using a homobifunctional maleimide-PEG linker.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-PEGn-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.0-7.5
-
Quenching Solution: N-acetylcysteine
-
SEC column for purification
Protocol:
-
Antibody Reduction:
-
Dissolve the mAb in reduction buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer with degassed conjugation buffer.
-
-
Drug-Linker Conjugation (Pre-formation of Drug-Linker-Drug):
-
Dissolve the Maleimide-PEGn-Maleimide linker and a molar excess of the thiol-containing drug in a suitable organic solvent (e.g., DMSO).
-
React the components to form the drug-linker-drug conjugate.
-
Purify the conjugate by reverse-phase HPLC.
-
-
Conjugation to Antibody:
-
Dissolve the purified drug-linker-drug conjugate in a small amount of DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine over the starting amount of the maleimide linker to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Hydrogel Formation with Acrylate-PEG-Acrylate
This protocol describes the formation of a hydrogel via photopolymerization of a PEG-diacrylate (PEGDA) macromer.
Materials:
-
PEG-diacrylate (PEGDA) of a desired molecular weight (e.g., 3.4 kDa, 10 kDa)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-Buffered Saline (PBS)
-
UV light source (365 nm)
Protocol:
-
Macromer Solution Preparation: Dissolve the PEGDA in PBS to the desired concentration (e.g., 10-30% w/v).
-
Photoinitiator Addition: Add the photoinitiator to the PEGDA solution at a concentration of 0.05-0.1% (w/v) and dissolve completely.
-
Polymerization:
-
Pipette the macromer/photoinitiator solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to allow for complete crosslinking (typically 5-15 minutes). The polymerization time will depend on the concentration of the macromer and photoinitiator, as well as the intensity of the UV light.
-
-
Hydrogel Swelling and Sterilization:
-
Carefully remove the hydrogel from the mold.
-
Place the hydrogel in sterile PBS to allow it to swell to equilibrium (at least 12 hours).
-
Sterilize the hydrogel using UV light in a sterile environment before use in cell culture applications.
-
Visualizations: Diagrams of Key Pathways and Workflows
Ligand-Induced Receptor Dimerization
Homobifunctional PEG linkers can be used to create synthetic dimers of ligands, which can then be used to study the effects of receptor dimerization on downstream signaling. The following diagram illustrates a generic signaling pathway initiated by ligand-induced receptor dimerization.
Caption: Ligand-induced receptor dimerization and downstream signaling.
Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS)
The following diagram illustrates a typical workflow for identifying protein-protein interactions using a homobifunctional crosslinker and mass spectrometry.
Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).
Logical Relationship of Homobifunctional PEG Linker Applications
This diagram illustrates the logical connections between the properties of homobifunctional PEG linkers and their primary applications.
Caption: Logical flow from PEG linker properties to applications.
Conclusion
Homobifunctional PEG linkers are indispensable reagents in modern biotechnology and drug development. Their unique combination of a hydrophilic spacer and dual reactive functionalities enables a wide range of applications, from fundamental studies of protein interactions to the creation of advanced therapeutic modalities and biomaterials. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is crucial for harnessing their full potential in research and development. This guide provides a foundational framework for scientists and researchers to effectively utilize these powerful tools in their respective fields.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation using Bis-propargyl-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG6 is a homobifunctional crosslinker containing two terminal alkyne groups, which are reactive towards azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This linker features a hydrophilic six-unit polyethylene glycol (PEG) spacer, which enhances the solubility and biocompatibility of the resulting conjugates.[1] The dual propargyl groups allow for the coupling of two azide-containing molecules, making it an ideal reagent for creating dimers, crosslinking molecules, or for the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
The CuAAC reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it exceptionally well-suited for bioconjugation without disrupting the structure and function of sensitive biomolecules.[3][4] This document provides detailed protocols for the use of this compound in bioconjugation applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 185378-83-0 |
| Molecular Formula | C16H26O6 |
| Molecular Weight | 314.4 g/mol |
| Purity | >95% |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Functional Groups | 2 x Terminal Alkyne |
| Storage | -20°C, sealed, under inert atmosphere |
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:
-
PROTAC Development: The bifunctional nature of this linker is ideal for the synthesis of PROTACs, where it can be used to connect a target-binding ligand and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to azide-modified antibodies, creating ADCs for targeted cancer therapy.
-
Crosslinking of Biomolecules: The two terminal alkyne groups allow for the crosslinking of proteins, peptides, or nucleic acids to study molecular interactions or create stable complexes.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Hydrogel Formation: Crosslinking with multi-azide functionalized polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.
Experimental Protocols
This section provides a general protocol for the conjugation of an azide-functionalized protein to this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Diagram of the Experimental Workflow
Caption: A general workflow for the bioconjugation of an azide-modified protein with this compound.
Materials
-
Azide-functionalized protein (e.g., in PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic solvent (e.g., DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Stock Solutions
-
Azide-Functionalized Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh before each use.
Conjugation Protocol
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let the solution stand at room temperature for 2-3 minutes.
-
Reaction Assembly: In a separate reaction tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution. A molar excess of 5-20 equivalents of the linker per protein is recommended. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein stability.
-
Add the catalyst premix to the protein-linker solution to a final copper concentration of approximately 0.25-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with PBS as the mobile phase.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight upon conjugation. Further characterization by mass spectrometry (LC-MS) can confirm the identity and purity of the conjugate.
Quantitative Data Summary
The following table presents hypothetical data for a typical bioconjugation reaction between an azide-modified antibody (mAb-N₃, ~150 kDa) and this compound.
| Parameter | Value |
| mAb-N₃ Concentration | 5 mg/mL |
| This compound:mAb-N₃ Molar Ratio | 10:1 |
| Final Copper Concentration | 0.5 mM |
| Final Sodium Ascorbate Concentration | 5 mM |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Conjugation Efficiency | >90% |
| Final Yield of Purified Conjugate | 75-85% |
| Purity (by SEC-HPLC) | >95% |
Signaling Pathways and Logical Relationships
Diagram of the CuAAC "Click Chemistry" Mechanism
Caption: A simplified representation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Conclusion
This compound is a valuable and versatile tool for bioconjugation, enabling the efficient and specific linking of azide-containing molecules through "click chemistry." The protocols and information provided in this document offer a foundation for researchers to utilize this linker in a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics. The hydrophilic PEG spacer and bifunctional nature of the linker provide significant advantages in terms of solubility, biocompatibility, and the ability to create complex molecular architectures.
References
Forming Biocompatible Hydrogels with Bis-propargyl-PEG6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the formation of hydrogels using Bis-propargyl-PEG6, a linear polyethylene glycol derivative with terminal alkyne groups. The primary method of hydrogelation discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] This technique allows for the rapid and controllable formation of well-defined hydrogel networks under mild, aqueous conditions, making it ideal for biomedical applications such as drug delivery and tissue engineering.
Introduction to Hydrogel Formation via Click Chemistry
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them excellent candidates for biomedical applications.[3] "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The CuAAC reaction, a cornerstone of click chemistry, involves the formation of a stable triazole linkage between a terminal alkyne (such as the propargyl groups on this compound) and an azide functional group.[1]
By reacting this compound with a multi-azide crosslinker, a covalently crosslinked hydrogel network is formed. The properties of the resulting hydrogel, such as stiffness, swelling behavior, and degradation, can be precisely tuned by varying the molecular weight of the PEG, the polymer concentration, and the nature of the azide crosslinker.
Materials and Methods
Materials
-
Bis-propargyl-PEG (various molecular weights, e.g., PEG6 refers to a PEG with an average of 6 ethylene glycol repeat units)
-
Azide-functionalized crosslinker (e.g., a multi-arm PEG-azide, peptide with terminal azides, or other diazide molecules)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Deionized (DI) Water or Phosphate-Buffered Saline (PBS)
Experimental Protocol: Hydrogel Formation
This protocol describes a general method for forming a hydrogel using this compound and a diazide crosslinker via CuAAC.
-
Prepare Precursor Solutions:
-
Dissolve this compound in DI water or PBS to the desired final concentration (e.g., 5-20% w/v).
-
Dissolve the azide crosslinker in a separate vial of DI water or PBS to a concentration that results in a 1:1 molar ratio of alkyne to azide groups.
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of Copper(II) Sulfate (e.g., 100 mM in DI water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 500 mM in DI water). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.
-
-
Initiate Gelation:
-
In a suitable vessel (e.g., a small vial or a mold), combine the this compound solution and the azide crosslinker solution.
-
To initiate the crosslinking reaction, add the Copper(II) Sulfate solution to the polymer mixture, followed immediately by the Sodium Ascorbate solution. The final concentration of the copper catalyst is typically in the low millimolar range.
-
Gently mix the solution by pipetting or brief vortexing, ensuring a homogenous distribution of all components.
-
-
Gel Curing:
-
Allow the mixture to stand at room temperature. Gelation time can range from a few minutes to an hour, depending on the concentrations of the precursors and catalyst.
-
The hydrogel is considered formed when the solution no longer flows upon inverting the vial.
-
-
Purification (Optional but Recommended for Biological Applications):
-
To remove the copper catalyst, which can be cytotoxic, the formed hydrogel can be swelled in a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), followed by extensive washing with DI water or PBS.
-
Characterization of Hydrogels
Swelling Behavior
The swelling ratio provides insight into the crosslinking density of the hydrogel.
-
Prepare a hydrogel sample of a known initial mass (W_d, dry weight, can be approximated by the initial polymer mass).
-
Immerse the hydrogel in DI water or PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (Q) as: Q = W_s / W_d.
Mechanical Properties (Rheology)
The mechanical stiffness of the hydrogel can be quantified using a rheometer.
-
Prepare a hydrogel disc of a defined geometry (e.g., 20 mm diameter, 1 mm thickness).
-
Allow the hydrogel to swell to equilibrium in PBS.
-
Perform oscillatory rheology using a parallel plate geometry. A frequency sweep at a constant strain (within the linear viscoelastic region, typically 1-10%) will yield the storage modulus (G') and loss modulus (G'').
-
The storage modulus (G') is a measure of the elastic properties and is often reported as the stiffness of the hydrogel.
Quantitative Data Summary
The following tables summarize representative data for PEG-based hydrogels formed via click chemistry, illustrating how physical properties can be tuned.
Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Properties
| PEG Derivative | PEG Molecular Weight (kDa) | Polymer Concentration (w/w %) | Swelling Ratio | Compressive Modulus (MPa) |
| PEG-diacrylate | 3.4 | 10 | ~15 | ~0.04 |
| PEG-diacrylate | 3.4 | 30 | ~5 | ~0.89 |
| PEG-diacrylate | 10 | 10 | ~30 | ~0.02 |
| PEG-diacrylate | 10 | 30 | ~10 | ~0.03 |
Data adapted from studies on PEG-diacrylate hydrogels, which provide a comparable model for the physical properties of crosslinked linear PEGs.
Table 2: Effect of Crosslinker on Mechanical Properties
| PEG Derivative | Crosslinker | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) |
| 4-arm PEG-alkyne | Diazide Peptide | 5 | ~2 |
| 4-arm PEG-alkyne | Diazide Peptide | 10 | ~10 |
| 8-arm PEG-alkyne | Diazide Peptide | 5 | ~5 |
| 8-arm PEG-alkyne | Diazide Peptide | 10 | ~25 |
Data is representative of trends observed in multi-arm PEG hydrogels formed via CuAAC.
Visualizations
Caption: Reaction scheme for CuAAC hydrogel formation.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Conceptual pathway for drug release from a hydrogel matrix.
References
Application Notes and Protocols: Conjugating Bis-propargyl-PEG6 to Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a gold-standard technique for improving the pharmacokinetic and pharmacological properties of therapeutic proteins.[1] By increasing the hydrodynamic size, PEGylation can enhance protein stability, improve solubility, and reduce immunogenicity.[2][3] The advent of bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a highly efficient and specific method for creating protein-polymer conjugates under mild, aqueous conditions.[4][5]
This application note provides a detailed protocol for the conjugation of a homobifunctional linker, Bis-propargyl-PEG6, to proteins that have been site-specifically modified to contain an azide group. The bis-propargyl nature of this linker offers unique potential, enabling either the introduction of a reactive handle for subsequent functionalization or the controlled dimerization of proteins to explore novel therapeutic constructs or study protein-protein interactions. Careful control of reaction stoichiometry is critical to direct the outcome towards either mono-conjugation or protein cross-linking.
Principle of the Reaction
The conjugation strategy involves two main stages:
-
Azide Modification of the Protein: A target protein is first functionalized with an azide group. This is typically achieved by reacting primary amines (e.g., lysine residues) with an NHS-ester-azide reagent or by incorporating an azido-amino acid through genetic engineering for site-specificity.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with this compound. In the presence of a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), one of the terminal alkyne groups of the PEG linker will selectively react with the azide group on the protein. This reaction forms a stable triazole linkage, covalently attaching the PEG linker to the protein. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) catalyst and protecting the protein from oxidative damage.
By controlling the molar ratio of the this compound linker to the azide-protein, the reaction can be guided to favor one of two outcomes:
-
Mono-conjugation: Using a molar excess of the azide-protein to the PEG linker ensures that, on average, only one alkyne group of the linker reacts, leaving the second alkyne available for further downstream conjugation.
-
Dimerization/Cross-linking: Using a molar excess of the PEG linker or a stoichiometric ratio of approximately 2:1 (Protein:Linker) can promote the reaction of both alkyne groups, leading to the formation of protein dimers.
Experimental Workflows and Potential Outcomes
The overall experimental process and the specific chemical reaction are outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Protein-Polymer Conjugation—Moving Beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Revolutionizing Antibody-Drug Conjugates: Applications and Protocols for Bis-propargyl-PEG6 Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The strategic design of each component of an ADC—the monoclonal antibody, the cytotoxic payload, and the linker—is paramount to its success. Among the diverse array of available linkers, Bis-propargyl-PEG6 is emerging as a versatile tool, offering the potential for novel ADC constructs through highly efficient click chemistry. This document provides detailed application notes and protocols for the conceptual use of this compound in the development of advanced ADCs, including dual-payload conjugates and site-specific modifications.
Introduction to this compound in ADCs
This compound is a homobifunctional linker featuring two terminal alkyne groups spaced by a hydrophilic hexaethylene glycol (PEG6) chain.[1][2] The propargyl groups are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry known for its high efficiency, specificity, and biocompatibility.[][4] The PEG6 spacer enhances the linker's aqueous solubility, which can improve the pharmacokinetic properties of the resulting ADC and mitigate aggregation issues often associated with hydrophobic drug payloads.[5]
The dual-alkyne functionality of this compound opens up possibilities for innovative ADC designs, such as the creation of dual-payload ADCs or the specific bridging of reduced disulfide bonds within the antibody structure.
Key Applications of this compound in ADC Development
Site-Specific Disulfide Bridging
A significant challenge in ADC development is achieving a homogeneous drug-to-antibody ratio (DAR). Traditional conjugation to cysteine residues following the reduction of interchain disulfides can lead to heterogeneous mixtures. This compound can be conceptually used as a bridging agent to re-link the two thiol groups of a reduced disulfide bond. This approach offers a pathway to more homogeneous ADCs with a defined DAR.
Construction of Dual-Payload ADCs
Tumor heterogeneity and drug resistance are major hurdles in cancer therapy. Dual-payload ADCs, which carry two different cytotoxic drugs, offer a promising strategy to address these challenges by targeting multiple cellular pathways simultaneously. This compound can serve as a scaffold for attaching two different azide-modified drug payloads, enabling the creation of ADCs with synergistic or complementary mechanisms of action.
Experimental Protocols
The following are detailed, conceptual protocols for the application of this compound in ADC synthesis. These protocols are based on established bioconjugation techniques and should be optimized for specific antibodies and payloads.
Protocol 1: Site-Specific Disulfide Bridging of a Monoclonal Antibody
This protocol describes a hypothetical workflow for using this compound to bridge the reduced interchain disulfides of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Azide-functionalized cytotoxic payload (e.g., Azido-PEG4-MMAF)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS, pH 7.4)
Methodology:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Disulfide Bridging with this compound:
-
To the reduced antibody, immediately add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO).
-
Incubate the reaction at 4°C for 16-24 hours.
-
Remove excess this compound using a desalting column.
-
-
Payload Conjugation via Click Chemistry:
-
Prepare a stock solution of the azide-functionalized payload in DMSO.
-
Prepare a fresh catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
To the propargyl-bridged antibody, add a 5-fold molar excess of the azide-payload.
-
Add the CuSO₄/THPTA premix to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
Protocol 2: Synthesis of a Dual-Payload ADC
This protocol outlines a conceptual approach for creating a dual-payload ADC using this compound as a linker to attach two distinct azide-modified payloads to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound
-
Azide-functionalized payload 1 (e.g., Azido-PEG4-MMAE)
-
Azide-functionalized payload 2 (e.g., Azido-PEG8-SN38)
-
DBCO-PEG4-NHS ester (for antibody modification, if starting with a native mAb)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Purification and characterization reagents as in Protocol 1.
Methodology:
-
Preparation of Azide-Modified Antibody (if necessary):
-
React the native mAb with a molar excess of DBCO-PEG4-NHS ester in a suitable buffer (e.g., PBS, pH 8.0-8.5) to introduce alkyne handles.
-
Purify the alkyne-modified antibody.
-
React the alkyne-modified antibody with an azide-containing linker via strain-promoted alkyne-azide cycloaddition (SPAAC) to generate the mAb-N₃.
-
Alternatively, use enzymatic methods to introduce azide groups site-specifically.
-
-
Sequential Payload Attachment to this compound (Conceptual):
-
This step is a conceptual representation and would require careful optimization of reaction conditions to achieve controlled sequential addition.
-
React this compound with a sub-stoichiometric amount of azide-payload 1 under CuAAC conditions to favor mono-conjugation.
-
Purify the mono-conjugated linker-payload intermediate.
-
React the purified intermediate with azide-payload 2 under CuAAC conditions.
-
Purify the resulting dual-payload-linker construct.
-
-
Conjugation of Dual-Payload Linker to Antibody:
-
This step assumes a pre-formed dual-payload linker with a reactive group for antibody attachment.
-
Alternatively, a more feasible approach involves the sequential conjugation to the antibody.
-
React the mAb-N₃ with a molar excess of this compound via CuAAC.
-
Purify the antibody-linker conjugate.
-
Sequentially react the antibody-linker conjugate with azide-payload 1 and then azide-payload 2 in separate, optimized CuAAC reactions with purification steps in between.
-
-
Purification and Characterization:
-
Purify the final dual-payload ADC using SEC.
-
Characterize the ADC using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) to determine the distribution and ratio of the two payloads.
-
Data Presentation
Quantitative data from ADC characterization should be presented in a clear and structured format to allow for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₆ |
| Molecular Weight | 314.38 g/mol |
| Purity | >95% |
| Functional Groups | 2 x Propargyl |
| Solubility | Soluble in DMSO, DCM, DMF |
Table 2: Hypothetical Characterization Data for a Disulfide-Bridged ADC
| Parameter | Unconjugated mAb | ADC (this compound Bridged) |
| Average DAR (HIC-HPLC) | 0 | 3.8 |
| Monomer Purity (SEC-HPLC) | >98% | >95% |
| Aggregation (SEC-HPLC) | <2% | <5% |
| In Vitro Cytotoxicity (IC₅₀) | N/A | (Value in nM) |
Table 3: Hypothetical Payload Distribution in a Dual-Payload ADC
| ADC Species | Relative Abundance (%) |
| Unconjugated mAb | <5 |
| 1 x Payload A | 10 |
| 1 x Payload B | 12 |
| 1 x Payload A + 1 x Payload B | 65 |
| Other Species | 8 |
| Average DAR (Payload A) | 1.5 |
| Average DAR (Payload B) | 1.6 |
Visualizing Workflows and Concepts
Diagrams are essential for illustrating the complex processes and relationships in ADC development.
Conclusion
This compound represents a promising and versatile linker for the next generation of antibody-drug conjugates. Its dual-alkyne functionality provides a platform for creating more homogeneous ADCs through disulfide bridging and for developing novel dual-payload ADCs to combat drug resistance and tumor heterogeneity. While specific published examples of its application are not yet widespread, the conceptual protocols and applications outlined here provide a solid foundation for researchers to explore the potential of this innovative linker in their ADC development programs. Rigorous optimization and characterization will be essential to fully realize the benefits of this compound in creating safer and more effective targeted cancer therapies.
References
Application Notes and Protocols for Cellular Labeling with Bis-propargyl-PEG6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bis-propargyl-PEG6 in cell labeling experiments. This bifunctional linker, featuring two terminal propargyl (alkyne) groups and a hydrophilic polyethylene glycol (PEG) spacer, is designed for covalent modification of azide-containing biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] The PEG spacer enhances the water solubility of the molecule.[1][4]
This document offers detailed protocols for labeling both live and fixed cells, along with recommended starting concentrations and experimental considerations. Additionally, visualizations are provided to illustrate the experimental workflows and underlying chemical principles.
Introduction to this compound in Cellular Labeling
This compound serves as a versatile tool for cross-linking and labeling in cell biology. Its two propargyl groups can react with molecules containing azide functionalities, enabling the formation of stable triazole linkages. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes. The hydrophilic PEG6 linker improves solubility in aqueous buffers, which is advantageous for biological applications.
Applications in Cellular Labeling:
-
Cross-linking of Azide-Modified Biomolecules: The bifunctional nature of this compound allows for the cross-linking of two different azide-containing molecules within a cell or on the cell surface.
-
Probing Molecular Interactions: By linking two molecular entities, it can be used to study protein-protein interactions or other molecular proximities.
-
Component of PROTACs: this compound can be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary
While specific experimental data for this compound in cell labeling is not extensively published, the following tables provide recommended starting concentrations and conditions based on established CuAAC protocols. Optimization for your specific cell type and application is highly recommended.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Recommended Starting Concentration | Concentration Range | Notes |
| This compound | 25 µM | 10 - 100 µM | Higher concentrations may increase background signal. Test a range to find the optimal concentration for your experiment. |
| Azide-labeled Molecule | 1.5x molar excess to this compound | 1.2x - 5x molar excess | Ensure sufficient azide-modified target is present for efficient labeling. |
| Copper (II) Sulfate (CuSO₄) | 50 µM | 25 - 100 µM | Higher copper concentrations can be cytotoxic to live cells. |
| Copper Ligand (e.g., THPTA) | 250 µM | 5x molar excess to CuSO₄ | Ligands like THPTA protect cells from copper-induced oxidative damage and accelerate the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM | 1 - 5 mM | Prepare fresh for each experiment to ensure maximum reducing activity. |
Table 2: Recommended Incubation Times and Conditions
| Parameter | Live Cell Labeling | Fixed Cell Labeling | Notes |
| Incubation Time | 1 - 10 minutes | 30 - 60 minutes | Longer incubation times for live cells can increase cytotoxicity. Monitor cell health. For fixed cells, longer times can improve labeling efficiency. |
| Temperature | 4°C or Room Temperature | Room Temperature | Performing the reaction at 4°C for live cells can help to reduce metabolic activity and endocytosis of the labeling reagents. |
| Buffer | PBS or complete cell culture medium | PBS or PBS with 3% BSA | Ensure the buffer is compatible with your cells and the click chemistry reagents. |
Experimental Protocols
Protocol 1: Labeling of Live Cells
This protocol outlines the steps for labeling the surface of live cells that have been metabolically engineered to express azide groups.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
This compound
-
Azide-functionalized detection molecule (e.g., a fluorescent azide)
-
Copper (II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Aminoguanidine
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For metabolic labeling, incubate cells with an appropriate azide-containing precursor for 24-48 hours.
-
Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the click reaction cocktail on ice. Add the reagents in the following order to DPBS:
-
This compound (final concentration 25 µM)
-
Azide-detection molecule (e.g., fluorescent azide, final concentration as required)
-
Aminoguanidine (final concentration 1 mM)
-
Premixed CuSO₄ and THPTA (1:5 molar ratio, final concentrations 50 µM and 250 µM, respectively)
-
-
Initiate the Reaction: Immediately before adding to the cells, add freshly prepared Sodium Ascorbate to the cocktail (final concentration 2.5 mM) and mix gently.
-
Cell Labeling:
-
Wash the cells twice with cold DPBS.
-
Add the complete click reaction cocktail to the cells.
-
Incubate for 1-5 minutes at 4°C.
-
-
Washing: Gently aspirate the reaction cocktail and wash the cells three times with cold DPBS.
-
Imaging: The cells are now ready for imaging. If required, proceed with fixation and counterstaining.
Protocol 2: Labeling of Fixed and Permeabilized Cells
This protocol is for labeling intracellular targets in cells that have been fixed and permeabilized.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Azide-functionalized detection molecule
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% BSA (Bovine Serum Albumin) in PBS
-
Copper (II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
DPBS
Procedure:
-
Cell Fixation:
-
Wash cells twice with DPBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with DPBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the permeabilized cells twice with DPBS.
-
Block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail as described in Protocol 1, Step 2.
-
Initiate the Reaction: Add freshly prepared Sodium Ascorbate to the cocktail as described in Protocol 1, Step 3.
-
Cell Labeling:
-
Remove the blocking solution.
-
Add the complete click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with DPBS containing 3% BSA.
-
Counterstaining and Mounting: Proceed with any desired counterstaining (e.g., DAPI for nuclei) and mount the coverslips for microscopy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note: Surface Modification of Nanoparticles Using Bis-propargyl-PEG6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the surface modification of nanoparticles using Bis-propargyl-PEG6, a bifunctional linker ideal for creating advanced nanomedicines. The protocol focuses on the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.
Introduction to this compound for Nanoparticle Functionalization
Polyethylene glycol (PEG) linkers are widely used in bioconjugation and drug delivery to improve the stability, solubility, and pharmacokinetic properties of nanoparticles.[1][2] Modifying nanoparticle surfaces with PEG, a process known as PEGylation, creates a hydrophilic protective layer. This layer minimizes the adsorption of plasma proteins (opsonins), which reduces recognition by the immune system and subsequent clearance, thereby prolonging circulation time.[3][4][5]
This compound is a homobifunctional PEG linker containing two terminal alkyne groups. This structure makes it an ideal reagent for conjugating azide-functionalized nanoparticles to other azide-containing molecules (e.g., targeting ligands, therapeutic agents) or for cross-linking different components in a drug delivery system. The primary method for this conjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and occurs under mild, biocompatible conditions, making it perfect for modifying sensitive biological materials.
Key Applications:
-
Targeted Drug Delivery: Conjugating targeting moieties (e.g., antibodies, peptides) to nanoparticles to enhance accumulation at specific sites.
-
Advanced Drug Delivery Systems: Used in PEGylated liposomes and nanoparticles to improve stability and circulation half-life.
-
Theranostics: Creating platforms that combine therapeutic and diagnostic agents on a single nanoparticle.
-
Biomaterial Surface Modification: Improving the biocompatibility of materials and medical devices.
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between an alkyne (from this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which can be added directly or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. This process is highly regioselective and significantly faster than the uncatalyzed thermal reaction.
Caption: Workflow of the CuAAC "click chemistry" reaction for nanoparticle PEGylation.
Quantitative Data on Nanoparticle PEGylation
The surface modification of nanoparticles with PEG linkers results in measurable changes to their physicochemical properties. These changes are critical indicators of successful conjugation and directly impact the in vivo performance of the nanomaterial.
Table 1: Effect of PEGylation on Nanoparticle Hydrodynamic Size and Zeta Potential Summarized data from studies on gold (AuNP) and PLGA nanoparticles.
| Nanoparticle Type | Condition | Avg. Hydrodynamic Diameter (nm) | Avg. Zeta Potential (mV) | Reference(s) |
| PLGA NPs | Un-PEGylated | Not Specified | -26.2 | |
| PEGylated (5% PEG) | 335 | -9.3 | ||
| PEGylated (10% PEG) | 265 | -6.9 | ||
| PEGylated (15% PEG) | 114 | -2.8 | ||
| AuNPs (~20 nm core) | Un-PEGylated (Citrate Capped) | ~20 | -35 | |
| PEGylated (mPEG-SH 20k g/mol ) | Not Specified | ~ -1 | ||
| Generic NPs | Un-PEGylated | 253 | -30.1 | |
| PEGylated | 286 | -18.6 |
Note: The hydrodynamic diameter is typically larger than the core size measured by TEM as it includes the hydration layer.
Table 2: Grafting Density of PEG on Gold Nanoparticles (15 nm Core Diameter) Data showing the relationship between PEG molecular weight and the number of PEG chains per unit of surface area.
| mPEG-SH Molecular Weight ( g/mol ) | Grafting Density (PEG chains/nm²) | Reference(s) |
| 2,100 | 3.93 | |
| 5,000 | 1.57 | |
| 10,800 | 0.98 | |
| 21,100 | 0.53 | |
| 51,400 | 0.31 |
Observation: As the molecular weight (and thus chain length) of the PEG increases, the grafting density decreases due to greater steric hindrance between the polymer chains.
Experimental Protocols
Protocol: Surface Modification of Azide-Functionalized Nanoparticles via CuAAC
This protocol describes a general method for conjugating this compound to nanoparticles that have been pre-functionalized with azide groups.
Materials and Reagents:
-
Azide-functionalized nanoparticles (e.g., liposomes, polymeric NPs, silica NPs)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent: Deionized water, PBS, or an appropriate organic solvent (e.g., DMF, DMSO), depending on nanoparticle compatibility.
-
Purification system: Centrifugation, dialysis, or size exclusion chromatography columns.
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in the chosen reaction solvent to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the same solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the dispersed azide-functionalized nanoparticles.
-
Add this compound to the nanoparticle dispersion. A molar excess (e.g., 10-50 fold relative to surface azide groups) is recommended to ensure complete surface coverage.
-
Gently mix the solution.
-
Sequentially add the Sodium Ascorbate solution followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. The ascorbate should be in slight molar excess to the copper to keep it in the reduced Cu(I) state.
-
Allow the reaction to proceed for 2-24 hours at room temperature with gentle stirring or shaking, protected from light.
-
-
Purification:
-
After the reaction is complete, remove the unreacted this compound, copper catalyst, and other reagents.
-
For larger nanoparticles: Use repeated cycles of centrifugation and resuspension in fresh solvent.
-
For smaller nanoparticles: Use dialysis against a large volume of buffer or size exclusion chromatography.
-
-
Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
-
Store at 4°C for short-term use or at -20°C for long-term storage, depending on nanoparticle stability.
-
Protocol: Characterization of PEGylated Nanoparticles
Successful PEGylation must be confirmed by characterizing the physicochemical properties of the modified nanoparticles.
References
- 1. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 2. Application of PEG Linker | AxisPharm [axispharm.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking Two Different Molecules with Bis-propargyl-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG6 is a homobifunctional crosslinker containing two terminal alkyne groups separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This reagent is a cornerstone in the field of bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently link two azide-functionalized molecules.[1][2] The PEG spacer enhances the aqueous solubility and reduces the potential immunogenicity of the resulting conjugate, making it an ideal tool in drug delivery, proteomics, and the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[3][4]
These application notes provide a comprehensive protocol for the sequential ligation of two different azide-containing molecules (Molecule A and Molecule B) to this compound, forming a heterobifunctional conjugate (A-PEG-B). Additionally, detailed methods for the purification and characterization of the reaction products are described.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₆O₆ | |
| Molecular Weight | 314.38 g/mol | |
| Purity | Typically >95% | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Sequential Ligation of Two Different Molecules via CuAAC
To synthesize a heterobifunctional A-PEG-B conjugate, a two-step sequential click reaction is necessary to prevent the formation of homobifunctional products (A-PEG-A and B-PEG-B). This is achieved by first reacting this compound with a sub-stoichiometric amount of the first azide-containing molecule (Molecule A-N₃), followed by purification of the mono-functionalized intermediate (A-PEG-alkyne). The purified intermediate is then reacted with the second azide-containing molecule (Molecule B-N₃).
Materials:
-
This compound
-
Molecule A-N₃ (azide-functionalized)
-
Molecule B-N₃ (azide-functionalized)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Step 1: Synthesis of Mono-functionalized Intermediate (A-PEG-alkyne)
This step involves reacting this compound with a limiting amount of Molecule A-N₃ to favor the formation of the mono-adduct.
-
Preparation of Stock Solutions:
-
This compound: 100 mM in anhydrous DMF.
-
Molecule A-N₃: 100 mM in anhydrous DMF.
-
CuSO₄: 50 mM in deionized water.
-
Sodium Ascorbate: 200 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of 100 mM this compound (1 µmol, 5 equivalents) and 2 µL of 100 mM Molecule A-N₃ (0.2 µmol, 1 equivalent).
-
Add 88 µL of DMF to achieve a total volume of 100 µL.
-
In a separate tube, prepare the catalyst premix: combine 2 µL of 50 mM CuSO₄ and 2 µL of 100 mM THPTA. Vortex briefly.
-
Add the 4 µL of the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 4 µL of freshly prepared 200 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by LC-MS to observe the formation of the mono-adduct and the consumption of Molecule A-N₃.
-
-
Purification of A-PEG-alkyne:
-
Purify the crude reaction mixture using preparative RP-HPLC to isolate the mono-functionalized intermediate. A C18 column is typically suitable.[4]
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.
-
Collect fractions and analyze by LC-MS to identify those containing the pure A-PEG-alkyne.
-
Lyophilize the pure fractions to obtain the intermediate as a solid.
-
Step 2: Synthesis of the Final Heterobifunctional Conjugate (A-PEG-B)
-
Preparation of Stock Solutions:
-
A-PEG-alkyne (from Step 1): 10 mM in anhydrous DMF.
-
Molecule B-N₃: 15 mM in anhydrous DMF (1.5 equivalents).
-
Use the same catalyst and reducing agent stock solutions as in Step 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the purified A-PEG-alkyne (e.g., 0.1 µmol) in DMF.
-
Add 1.5 equivalents of Molecule B-N₃.
-
Prepare the catalyst premix as described in Step 1 and add to the reaction mixture.
-
Initiate the reaction with the addition of sodium ascorbate.
-
-
Incubation:
-
Incubate at room temperature for 2-4 hours, or until LC-MS analysis indicates complete consumption of the A-PEG-alkyne intermediate.
-
-
Purification of the Final Conjugate:
-
Purify the final A-PEG-B conjugate using preparative RP-HPLC with a suitable gradient to separate it from excess Molecule B-N₃ and any remaining starting materials.
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR.
-
Characterization Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity of the intermediates and the final conjugate.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (if the molecules have chromophores) or an Evaporative Light Scattering Detector (ELSD) for molecules without a strong chromophore.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the intermediates and the final product.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Sample Preparation: Dilute the sample in a 50:50 water:acetonitrile solution with 0.1% formic acid.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical mass of the expected products.
Data Presentation: Expected Yields
The following table provides representative yields for a sequential click chemistry process. Actual yields will vary depending on the specific molecules being conjugated.
| Reaction Step | Product | Typical Yield | Purity (Post-HPLC) |
| Step 1 | A-PEG-alkyne | 40-60% | >95% |
| Step 2 | A-PEG-B | 70-90% | >98% |
Note: The yield for Step 1 is often lower due to the statistical formation of the desired mono-adduct alongside the di-adduct and unreacted starting material.
Application Example: PROTAC Synthesis
This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A common strategy involves synthesizing an azide-functionalized ligand for the target protein (e.g., BRD4) and an azide-functionalized ligand for an E3 ligase (e.g., Cereblon). These are then sequentially clicked onto the this compound linker, as described in the protocol above, to generate the final PROTAC molecule.
Visualization of Experimental Workflow and PROTAC Mechanism
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-propargyl-PEG6 Click Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Bis-propargyl-PEG6.
Frequently Asked Questions (FAQs)
Catalyst and Reagent Issues
Q1: My reaction yield is very low or non-existent. What is the most common cause? A1: The most frequent issue is the inactivity of the copper catalyst. The active species for the CuAAC reaction is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2][3] It is crucial to ensure a sufficient concentration of Cu(I) is present throughout the reaction.
Q2: How do I ensure my copper catalyst is active? A2: The most convenient method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[4][5] Sodium ascorbate is the most popular and effective reducing agent for this purpose. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time. Typically, a 5 to 10-fold molar excess of sodium ascorbate over the copper catalyst is recommended.
Q3: What is the role of a ligand and is it always necessary? A3: While some simple click reactions can proceed without a ligand, its use is highly recommended, especially in complex systems or aqueous solutions. Ligands serve several critical functions:
-
Stabilize Cu(I): They protect the Cu(I) catalytic species from oxidation and disproportionation.
-
Accelerate the Reaction: Ligands enhance the rate of the CuAAC reaction significantly.
-
Prevent Side Reactions: They can help suppress undesired pathways like Glaser coupling (homodimerization of alkynes).
-
Improve Solubility: Certain ligands can help keep the copper catalyst in solution.
Q4: Which ligand should I use for my this compound reaction? A4: The choice of ligand depends primarily on the solvent system.
-
For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.
-
For reactions in purely organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.
Q5: My reagents are old. Could this be the problem? A5: Yes, reagent quality is critical. Azides, including your azide-functionalized counterpart, can be sensitive to light and heat and may degrade over time. The alkyne, this compound, should also be of high purity. It is always best to use fresh reagents or materials that have been stored correctly, protected from light and moisture.
Reaction Condition Optimization
Q6: How important is oxygen exclusion for the reaction? A6: Very important. Oxygen can oxidize the Cu(I) catalyst, effectively killing the reaction. While robust and fast reactions may sometimes tolerate minor oxygen exposure, it is best practice to deoxygenate your solvent and reaction mixture. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before adding the catalyst and reagents. At a minimum, capping the reaction vessel can help minimize oxygen exposure.
Q7: What is the optimal solvent for a reaction with PEGylated reagents? A7: Solvent choice is crucial for ensuring all reactants are fully dissolved. For PEGylated reagents like this compound, which have good water solubility, aqueous systems are often preferred. A mixture of water and an organic co-solvent like t-butanol, DMSO, or methanol is highly effective. The organic co-solvent helps to solubilize nonpolar azide partners. Polar solvents that can stabilize the reaction's transition state generally accelerate the reaction rate.
Q8: What is the ideal stoichiometric ratio of reactants? A8: While the theoretical ratio is 1:1 (alkyne to azide), using a slight excess (e.g., 1.1 to 1.5 equivalents) of one reactant can help drive the reaction to completion. It is often more practical to use an excess of the less expensive or more easily accessible component.
Q9: What is the optimal pH for the reaction? A9: CuAAC reactions are generally robust and proceed well over a broad pH range, typically between pH 4 and 12. A pH of around 7 is recommended for most applications, especially those involving sensitive biomolecules. Avoid using buffers with high concentrations of coordinating anions, like Tris or high concentrations of chloride, as they can interfere with the copper catalyst. Phosphate buffers are generally compatible if the copper and ligand are pre-mixed.
Q10: My reaction is sluggish. Should I heat it? A10: Many click reactions proceed efficiently at room temperature. If the reaction is slow, gentle heating to 40-50 °C can sometimes improve the rate and yield. However, be cautious, as higher temperatures can also promote the degradation of reagents or the formation of side products.
Work-up and Purification
Q11: How do I remove the copper catalyst after the reaction? A11: The copper catalyst must be removed from the final product, especially for biological applications. This is typically achieved by washing the organic layer with an aqueous solution of a chelating agent like EDTA.
Q12: I'm having difficulty purifying my PEGylated product. What techniques are recommended? A12: The purification of PEGylated molecules can be challenging due to their physical properties. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is very effective for separating the higher molecular weight PEGylated product from unreacted starting materials and low molecular weight by-products.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a molecule, IEX can effectively separate molecules with different degrees of PEGylation.
-
Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction technique can be used for the purification of PEGylated proteins and has been shown to be effective.
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities but may be less effective at separating species with similar molecular weights.
Quantitative Data Summary
Table 1: General Reaction Conditions for this compound Click Reaction
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Molar Ratio | 1:1.1 to 1:1.5 | A slight excess of the azide can improve conversion of the this compound. |
| CuSO₄ Concentration | 50 µM to 1 mM | Higher concentrations can increase reaction speed but may damage sensitive molecules. |
| Sodium Ascorbate Conc. | 1 mM to 10 mM | Maintain a 5-10 fold molar excess over CuSO₄. |
| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ratio (e.g., 5:1) is often used in bioconjugation to protect biomolecules. |
| Temperature | Room Temp. to 45°C | Gentle heating can accelerate slow reactions. |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yields | >80% | High to quantitative yields are expected under optimal conditions. |
Table 2: Influence of Solvent on Relative CuAAC Reaction Rate
| Solvent System | Polarity | Type | Expected Relative Rate |
| Water / t-BuOH (1:1) | Polar | Protic/Aprotic Mix | Very High |
| DMSO / Water | Polar | Aprotic/Protic Mix | High |
| Methanol | Polar | Protic | Moderate |
| Acetonitrile | Polar | Aprotic | Moderate |
| THF | Less Polar | Aprotic | Lower |
| DCM | Nonpolar | Aprotic | Low |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol describes a general procedure for the click reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA Ligand
-
Solvent: Deoxygenated 1:1 mixture of water and t-Butanol
Procedure:
-
Prepare Reactant Solution: In a reaction vial, dissolve the azide-functionalized molecule (1.1 equivalents) and this compound (1.0 equivalent) in the deoxygenated solvent system.
-
Prepare Catalyst/Ligand Solution: In a separate vial, prepare a stock solution of the catalyst. For example, dissolve CuSO₄ (e.g., 5 mol%) and THPTA (e.g., 10-25 mol%) in deoxygenated water.
-
Prepare Reducing Agent Solution: In another vial, prepare a fresh solution of sodium ascorbate (e.g., 25-50 mol%) in deoxygenated water. This solution should be made immediately before use.
-
Initiate Reaction: Add the CuSO₄/THPTA solution to the stirred reactant mixture. Follow this by the immediate addition of the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-12 hours).
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
If the product is organic-soluble, extract with a suitable solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method such as column chromatography or size exclusion chromatography.
-
Protocol 2: Small-Scale Test Reaction for Troubleshooting
This protocol is designed to quickly assess the functionality of your catalyst system and reagents using model compounds.
Materials:
-
Model Alkyne (e.g., propargyl alcohol)
-
Model Azide (e.g., benzyl azide)
-
Your CuSO₄, Sodium Ascorbate, and Ligand stocks
-
Solvent (e.g., 1:1 water/t-BuOH)
-
TLC plate and appropriate mobile phase
Procedure:
-
In a small vial, combine benzyl azide (~10 mg) and propargyl alcohol (1.2 equivalents) in 1 mL of the solvent.
-
Add your CuSO₄/Ligand solution (5 mol% Cu).
-
Add your freshly made sodium ascorbate solution (10-25 mol%).
-
Stir at room temperature and spot the reaction mixture on a TLC plate at t=0 and t=30 minutes.
-
Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new, distinct product spot on the TLC plate. If no reaction occurs, it points to a problem with the catalyst, ligand, or reducing agent.
Visualizations
Caption: General experimental workflow for a this compound click reaction.
Caption: Troubleshooting flowchart for diagnosing low yield in CuAAC reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Bis-propargyl-PEG6 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Bis-propargyl-PEG6. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker molecule featuring a polyethylene glycol (PEG) chain with six ethylene glycol units, flanked by two terminal propargyl groups.[1][2] The propargyl groups contain a terminal alkyne functional group, making them ideal for participating in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a type of "click chemistry".[3][4] This allows for the efficient and specific conjugation of two azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3] It is commonly used in bioconjugation, drug delivery, and the development of molecules like PROTACs.
Q2: I am observing a very low yield for my conjugation reaction. What are the potential causes?
Low yields in CuAAC reactions involving this compound can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.
-
Side Reactions: The most prevalent side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne groups on the this compound, leading to undesired polymer formation.
-
Steric Hindrance: The molecules you are trying to conjugate may be sterically bulky, preventing the azide and alkyne groups from coming into close enough proximity for the reaction to occur efficiently. The PEG chain itself can also cause some steric hindrance.
-
Copper Sequestration: If your molecules contain other functional groups, such as thiols or histidines, they can chelate the copper catalyst, rendering it unavailable for the cycloaddition reaction.
-
Suboptimal Reagent Concentrations: The molar ratios of the reactants, catalyst, and reducing agent are critical for efficient conjugation.
Q3: How can I minimize the unwanted Glaser-Hay coupling side reaction?
To suppress the Glaser-Hay homocoupling of the propargyl groups, it is crucial to minimize the presence of oxygen in your reaction mixture. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and buffers by bubbling with an inert gas like argon or nitrogen before use.
-
Using a Reducing Agent: Incorporate a reducing agent like sodium ascorbate to maintain copper in its active Cu(I) oxidation state. A freshly prepared solution of sodium ascorbate should be used.
-
Working Under Inert Atmosphere: Whenever possible, set up and run your reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Q4: What is the role of a ligand, such as THPTA, in the reaction?
Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role in stabilizing the Cu(I) catalyst. They prevent the oxidation of Cu(I) to Cu(II) and also protect it from being sequestered by other functional groups present in the reaction mixture. The use of an appropriate ligand can significantly enhance the reaction rate and yield.
Q5: What is the recommended purification method to remove unreacted this compound and the copper catalyst?
The choice of purification method depends on the size and properties of your final conjugate. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated product from smaller unreacted PEG linkers and other reagents.
-
Dialysis/Ultrafiltration: These techniques are useful for removing small molecules like the copper catalyst and unreacted linkers from a much larger conjugated biomolecule by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Chelating Resins: To specifically remove the copper catalyst, you can use a chelating resin like Chelex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Ensure the use of a reducing agent like sodium ascorbate. Prepare the sodium ascorbate solution fresh before each use. |
| Oxygen in the reaction mixture | Degas all solvents and buffers thoroughly with an inert gas (argon or nitrogen). | |
| Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA), which can interfere with the catalyst. Phosphate buffers are generally a good choice. | |
| Insufficient catalyst or ligand | Optimize the concentrations of the copper source and the ligand. A common starting point is a 1:4 or 1:5 molar ratio of Cu(II) to ligand. | |
| Presence of High Molecular Weight Side Products | Glaser-Hay coupling (homocoupling of alkynes) | Rigorously exclude oxygen from the reaction. Increase the concentration of the reducing agent. Consider running the reaction at a lower temperature. |
| Difficulty in Purifying the Final Conjugate | Similar size of product and unreacted starting material | If the azide-containing molecule is small, consider using a larger PEG linker to increase the size difference for easier separation by SEC. |
| Product is insoluble after reaction | The PEG linker should enhance solubility. If insolubility is an issue, consider changing the reaction solvent or adding a co-solvent like DMSO or DMF. | |
| Reaction is Very Slow | Low reactant concentrations | Increase the concentration of your reactants if possible. |
| Steric hindrance | Consider using a longer PEG linker to increase the distance between the conjugated molecules. |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This protocol provides a general starting point and may require optimization for specific molecules.
Materials:
-
This compound
-
Azide-containing molecule(s)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.0-7.5)
-
Degassed DMSO or DMF (if needed for solubility)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed buffer or an appropriate organic solvent.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) sulfate: Prepare a 100 mM stock solution in water.
-
Ligand (THPTA): Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be made fresh immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, add the azide-containing molecule(s) to the desired final concentration in degassed buffer.
-
Add the this compound stock solution to achieve the desired molar ratio (typically 0.5 to 1 equivalent relative to the total azide groups).
-
In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate stock solution to the ligand stock solution (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA for a final concentration of 1 mM Cu and 4 mM THPTA in a 1 mL reaction). Vortex gently.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using a suitable method like SEC or dialysis.
Summary of Typical Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of the PEG linker may be beneficial. |
| Copper Catalyst | 0.1 - 1 mM | Higher concentrations can sometimes lead to side reactions. |
| Ligand Concentration | 4-5 times the copper concentration | Ensures the copper remains in its active state. |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mM | Should be in excess relative to the copper catalyst. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate but may also promote side reactions or degrade sensitive molecules. |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations and temperature. |
| pH | 6.5 - 8.0 | The reaction is generally robust within this pH range. |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low yield in conjugation reactions.
References
Technical Support Center: Propargyl Groups in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing propargyl groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving propargyl groups during a CuAAC (click) reaction?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser, Eglinton, or Hay coupling.[1][2] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, which can significantly reduce the yield of your desired triazole product.[1] Other potential side reactions include:
-
Copper-acetylide formation: Terminal alkynes react with copper(I) ions to form copper acetylide intermediates, which are essential for the click reaction.[3] However, these can sometimes lead to the formation of unproductive polymeric copper acetylide aggregates, especially in non-polar organic solvents.[3] When isolated and dried, copper acetylides can be explosive.
-
Propargyl group degradation: Under certain conditions, such as high temperatures or the presence of strong acids, propargyl groups can degrade. For example, propargyl alcohol can undergo acid-catalyzed hydrolysis to form various byproducts.
-
Isomerization to allenes: Propargyl derivatives may rearrange to form isomeric allenes, particularly when exposed to heat or certain catalysts.
-
Copper-induced fragmentation: Certain propargyl-containing molecules, such as tertiary propargyl carbamates, are susceptible to fragmentation in the presence of copper, making them unsuitable for CuAAC reactions.
Q2: I am observing a significant amount of a dimerized byproduct in my reaction. What is causing this and how can I prevent it?
A2: The formation of a dimerized byproduct is a classic sign of Glaser coupling, the oxidative homocoupling of your propargyl-containing molecule. This side reaction is catalyzed by copper ions in the presence of an oxidant, typically oxygen from the air.
Here are several strategies to minimize or prevent Glaser coupling:
-
Deoxygenate your reaction mixture: Thoroughly purge all solvents and the reaction vessel with an inert gas like argon or nitrogen before adding the copper catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Use a reducing agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is highly effective. Sodium ascorbate maintains the copper catalyst in its active Cu(I) oxidation state and scavenges dissolved oxygen, thereby suppressing the oxidative homocoupling pathway. It is often used in slight excess relative to the copper catalyst.
-
Utilize a stabilizing ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst, preventing its oxidation to Cu(II) which can participate in Glaser coupling.
-
Control reaction temperature: While gentle heating can sometimes accelerate the desired click reaction, higher temperatures can also promote alkyne dimerization. It is advisable to run the reaction at room temperature unless optimization studies suggest otherwise.
Q3: My click reaction is sluggish or not proceeding to completion. What are the possible reasons?
A3: Several factors can contribute to a slow or incomplete CuAAC reaction:
-
Inactive catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate) and that your reaction is properly deoxygenated.
-
Poor solubility: If any of the reactants (azide, alkyne, or catalyst) are not fully dissolved, the reaction rate will be significantly reduced. Try adjusting the solvent system. Common solvent systems include t-BuOH/H₂O, DMSO, DMF, and mixtures thereof.
-
Insufficient ligand: The concentration of the copper-stabilizing ligand may be too low, leading to catalyst degradation. Consider increasing the ligand concentration.
-
Catalyst inhibition: Certain functional groups within your reactants can coordinate with the copper catalyst and inhibit its activity. If you suspect this is the case, increasing the catalyst loading or trying a different ligand may help.
Q4: Are there any specific propargyl derivatives that are known to be problematic in click chemistry?
A4: Yes, certain structures can be problematic. For instance, tertiary propargyl carbamates have been shown to be unsuitable for CuAAC as they can undergo copper-induced fragmentation. Also, propargyl halides like propargyl bromide can be problematic as they may react with the copper catalyst itself. It is often better to use more stable propargyl derivatives such as propargyl alcohols, ethers, or amides, which are generally highly reactive and well-behaved in CuAAC reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during CuAAC reactions with propargyl groups.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of triazole product | 1. Inactive Cu(I) catalyst (oxidized to Cu(II)). 2. Degradation of starting materials (azide or alkyne). 3. Poor solubility of reactants. 4. Insufficient ligand concentration. | 1. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a fresh solution of a reducing agent (e.g., sodium ascorbate). Ensure all solutions are deoxygenated. 2. Verify the purity and integrity of your starting materials using analytical techniques like NMR or mass spectrometry. 3. Experiment with different solvent systems (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF) to ensure complete dissolution of all components. 4. Increase the concentration of the copper-stabilizing ligand (e.g., THPTA, TBTA). |
| Significant formation of alkyne homodimer (Glaser coupling byproduct) | 1. Presence of oxygen in the reaction mixture. 2. Insufficient amount of reducing agent. 3. High reaction temperature. | 1. Thoroughly deoxygenate all solvents and the reaction vessel by purging with an inert gas (e.g., argon or nitrogen). 2. Use a larger excess of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst). 3. Perform the reaction at room temperature. If heating is necessary, carefully monitor for byproduct formation. |
| Difficulty in purifying the final product | 1. Co-elution of the product with the ligand or byproducts. 2. Residual copper in the product. | 1. If using a water-soluble ligand like THPTA, the product can often be extracted into an organic solvent. For organic-soluble ligands like TBTA, alternative purification methods such as precipitation or specialized chromatography may be needed. 2. Wash the crude product with a solution of a copper-chelating agent like EDTA or ammonia to remove residual copper. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a general guideline for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Propargyl-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.5 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent.
-
Sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
To the deoxygenated solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction can be worked up by quenching with water, extracting the product with an organic solvent, and purifying by chromatography if necessary.
Protocol 2: Silyl Protection of a Terminal Alkyne to Prevent Homocoupling
In multi-step syntheses where the propargyl group might be exposed to oxidative conditions, protection of the terminal alkyne can prevent Glaser coupling.
Materials:
-
Terminal alkyne (1.0 eq)
-
Triethylamine (1.5 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of trimethylsilyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the silyl-protected alkyne.
Data Summary
Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
The structure of the alkyne can have a modest impact on the rate of the CuAAC reaction. Propargyl derivatives consistently show high reactivity.
| Alkyne Substrate | Functional Group Type | % Conversion (30 min, 10 µM Cu⁺) | Notes |
| Propargyl alcohol | Propargylic | ~90% | Standard, highly reactive, and cost-effective. |
| Propargyl ether | Propargylic | ~85-90% | Excellent reactivity, commonly used in bioconjugation. |
| Propargyl amide | Propargylic | ~90% | High reactivity, comparable to other propargyl groups. |
| Phenylacetylene | Aryl alkyne | ~80% | Slightly less reactive than propargyl groups. |
| Propiolamide | Electron-activated | >95% | Marginally more reactive but can be prone to Michael addition side reactions. |
| Tertiary propargyl carbamate | Propargylic | Low | Unsuitable for CuAAC due to copper-induced fragmentation. |
Data adapted from comparative studies under standardized ligand-accelerated conditions.
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The Glaser coupling side reaction and key prevention strategies.
Caption: A logical workflow for troubleshooting common CuAAC reaction issues.
References
Purification of Bis-propargyl-PEG6 conjugates by HPLC
Welcome to the Technical Support Center for the purification of Bis-propargyl-PEG6 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEG conjugates via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC method for purifying this compound conjugates? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying small molecule PEG conjugates like this compound.[1][2] This technique separates molecules based on their hydrophobicity, offering high resolution to separate the desired product from unreacted starting materials and other impurities.[]
Q2: Which type of HPLC column is best suited for this purification? A2: A C18 reversed-phase column is an excellent starting point for purifying this compound conjugates.[2][4] Depending on the hydrophobicity of the molecule it is conjugated to, a C8 or C4 column may also be suitable. For challenging separations, columns with smaller particle sizes (e.g., < 5 µm) can provide higher resolution.
Q3: My conjugate has poor UV absorbance. What other detection methods can I use? A3: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. For universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended. Of these, ELSD and CAD are generally more sensitive and compatible with the gradient elution typically used in these purifications. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of the conjugate.
Q4: Why does my chromatogram show a broad peak for my PEG conjugate? A4: Peak broadening with PEG conjugates can stem from several factors. While large, polydisperse PEGs can inherently produce broad peaks, a discrete PEG like PEG6 should be monodisperse. Therefore, broadening is more likely due to non-optimal chromatographic conditions, such as slow kinetics on the stationary phase. This can often be improved by increasing the column temperature. The presence of closely eluting impurities with slightly different structures can also contribute to the appearance of a broad peak.
Q5: In what solvent should I dissolve my crude sample before injection? A5: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. Ideally, dissolve the sample in the starting mobile phase mixture (e.g., 95% Water/5% Acetonitrile). If solubility is an issue, a minimal amount of a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) can be used, but the injection volume should be kept as small as possible to prevent peak distortion. Always filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation of Product from Starting Materials | Inappropriate column chemistry for the polarity of the conjugate. | A standard C18 column is a good starting point. If retention is poor, consider a C4 or a polar-embedded phase column to better retain and separate polar analytes. |
| Incorrect mobile phase composition. | The polarity of the mobile phase is critical. For RP-HPLC, use a gradient of a polar solvent (e.g., water with 0.1% TFA) and a less polar organic solvent (e.g., acetonitrile). Adjust the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. | |
| Mobile phase pH is not optimal for the analyte's charge state. | Adjust the pH of the mobile phase. For basic compounds, a lower pH (e.g., using 0.1% formic acid or TFA) can improve peak shape by protonating the analyte and residual silanols on the column. | |
| Peak Tailing | Secondary polar interactions between basic functional groups on the analyte and ionised residual silanol groups on the silica-based column packing. | Lower the mobile phase pH to ~3.0 or below using an additive like 0.1% TFA or formic acid to protonate the silanol groups and minimize these interactions. |
| Mass or volume overload of the column. | Dilute the sample and inject a smaller amount to test for mass overload. To check for volume overload, inject a smaller volume. | |
| Column bed deformation (void at the column inlet). | A void can cause peak tailing for all peaks in the chromatogram. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column should be replaced. | |
| Extra-column dead volume from improper fittings or tubing. | Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible. | |
| Low Product Recovery | Irreversible adsorption of the polar conjugate to the column matrix. | Try a different column chemistry (e.g., a less hydrophobic phase like C4 or a different brand). Modify the mobile phase by changing the organic solvent or pH. |
| On-column degradation of the conjugate due to harsh mobile phase conditions. | If the conjugate is sensitive to the acidity of Trifluoroacetic Acid (TFA), consider using a less harsh additive like formic acid or ammonium acetate. | |
| Ghost Peaks in Chromatogram | Contaminants in the mobile phase or carryover from previous injections. | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Run blank injections between samples to check for carryover and implement a robust needle wash protocol in your autosampler method. |
| High Backpressure | Blockage of the column inlet frit by particulate matter from the sample. | Always filter samples through a 0.22 µm filter before injection. Use a guard column to protect the analytical column. If pressure is high, try back-flushing the column (disconnected from the detector) at a low flow rate. |
| System clog in tubing or other components. | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. |
Experimental Protocols
Representative RP-HPLC Purification Protocol
This protocol provides a general starting point for the purification of a this compound conjugate. Optimization will be necessary based on the specific properties of the conjugate and the available HPLC system.
1. Materials
-
Crude reaction mixture containing the this compound conjugate.
-
HPLC-grade Water.
-
HPLC-grade Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or wider bore for preparative).
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, CAD, or MS).
2. Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
If solubility is low, use a minimal volume of DMSO.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm (or similar reversed-phase) |
| Mobile Phase A | 0.1% TFA (or 0.1% FA) in Water |
| Mobile Phase B | 0.1% TFA (or 0.1% FA) in Acetonitrile |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 40-45 °C (elevated temperature can improve peak shape for PEG compounds) |
| Detection | UV at a wavelength appropriate for the chromophore, or ELSD/CAD/MS for universal detection. |
| Injection Volume | 5-50 µL (dependent on concentration and column size) |
4. Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 95 |
| 40.0 | 95 |
| 41.0 | 5 |
| 50.0 | 5 |
Note: This is a generic gradient. A shallower gradient may be needed to improve the resolution of closely eluting species.
5. Fraction Collection & Analysis
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound conjugates.
Troubleshooting Logic
Caption: Logical guide for troubleshooting a common HPLC issue.
References
How to avoid homodimerization of Bis-propargyl-PEG6
Welcome to the technical support center for Bis-propargyl-PEG6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile linker by providing detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you overcome common experimental challenges, with a particular focus on preventing unwanted homodimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker featuring a six-unit polyethylene glycol (PEG) spacer terminated with propargyl groups at both ends.[1][2][3][4] Its hydrophilic PEG chain enhances solubility in aqueous media.[2] The terminal propargyl groups are designed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages with azide-modified molecules. This makes it a valuable tool in bioconjugation, PEGylation, and the synthesis of complex molecular architectures like PROTACs.
Q2: What is homodimerization in the context of this compound, and why is it a problem?
Homodimerization refers to the self-coupling of two this compound molecules to form a dimer. This undesired side reaction, known as Glaser coupling, is an oxidative coupling of terminal alkynes catalyzed by copper(I) ions in the presence of an oxidant, typically oxygen. This reaction consumes the this compound reagent, reducing the yield of the desired product and complicating the purification process due to the introduction of impurities with similar physicochemical properties. In some cases, Glaser coupling can account for a significant portion of the reacted alkyne, compromising the overall efficiency of the intended conjugation.
Q3: What are the main factors that promote the homodimerization of this compound?
Several factors can contribute to the unwanted homodimerization of this compound during copper-catalyzed reactions:
-
Presence of Oxygen: Oxygen is a key culprit, as it facilitates the oxidation of the copper(I) catalyst, which is a crucial step in the Glaser coupling mechanism.
-
Copper Catalyst: The copper(I) catalyst, essential for the desired CuAAC reaction, is also the primary catalyst for the Glaser coupling side reaction.
-
Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of homodimerization.
-
Ligand Choice: The type of ligand used to stabilize the copper(I) catalyst can influence the propensity for homodimerization. Some ligands may favor the Glaser coupling pathway more than others.
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of the catalytic species, indirectly affecting the rate of side reactions.
-
Concentration: Higher concentrations of the propargyl-functionalized PEG may increase the likelihood of intermolecular homodimerization.
Troubleshooting Guide: How to Avoid Homodimerization
This guide provides a systematic approach to troubleshooting and preventing the homodimerization of this compound in your experiments.
Issue: Significant formation of homodimer observed during CuAAC reaction.
Primary Cause: The most common cause is the copper-catalyzed oxidative coupling of the terminal alkyne groups (Glaser coupling), often facilitated by the presence of oxygen.
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Inert Atmosphere: Always perform your reactions under a strictly inert atmosphere, such as high-purity argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.
-
Deoxygenated Solvents and Reagents: Thoroughly deoxygenate all solvents and liquid reagents before use. This can be done by bubbling with an inert gas (e.g., argon) for at least 30 minutes or by using the freeze-pump-thaw method.
-
-
Inclusion of a Reducing Agent:
-
Sodium Ascorbate: The addition of a mild reducing agent, such as sodium ascorbate, is highly effective in preventing the oxidation of the catalytically active copper(I) species to copper(II), which is involved in the Glaser coupling pathway. A slight excess of the reducing agent is recommended.
-
-
Optimization of Reaction Temperature:
-
Lower Temperature: If permissible by the reaction kinetics of your specific system, conducting the reaction at a lower temperature (e.g., room temperature or below) can significantly reduce the rate of the homodimerization side reaction.
-
-
Alternative Click Chemistry Approaches:
-
Copper-Free Click Chemistry: To completely eliminate the possibility of copper-catalyzed homodimerization, consider using a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC). This approach utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.
-
Data Presentation: Impact of Key Parameters on Homodimerization
| Parameter | Condition Favoring Homodimerization | Recommended Condition to Minimize Homodimerization |
| Atmosphere | Presence of Oxygen | Strict Inert Atmosphere (Argon or Nitrogen) |
| Reducing Agent | Absent | Presence of a slight excess of Sodium Ascorbate |
| Temperature | Elevated Temperatures | Room Temperature or below |
| Catalyst System | Copper(I) salts alone | Copper(I) with appropriate ligands and reducing agent |
| Alternative Chemistry | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) - Copper-Free |
Experimental Protocols
Protocol 1: CuAAC Reaction with Minimized Homodimerization
This protocol describes a general procedure for the copper-catalyzed cycloaddition of this compound to an azide-containing molecule with measures to suppress Glaser coupling.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deoxygenated solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Preparation of Reactants:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the azide-containing molecule and this compound in the deoxygenated solvent.
-
Prepare separate stock solutions of copper(II) sulfate and sodium ascorbate in deoxygenated water.
-
-
Degassing:
-
Seal the Schlenk flask and thoroughly deoxygenate the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
-
Reaction Initiation:
-
Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture via syringe.
-
Subsequently, add the copper(II) sulfate solution to the reaction mixture. The solution should turn a pale yellow/orange color upon addition of the copper catalyst.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Remove the copper catalyst by passing the reaction mixture through a short column of silica gel or by using a copper-chelating resin.
-
Purify the desired product using an appropriate chromatographic method (e.g., size-exclusion chromatography or reversed-phase HPLC).
-
Visualizations
Caption: Reaction pathways for this compound and prevention of homodimerization.
References
Technical Support Center: Improving the Efficiency of Bis-propargyl-PEG6 Crosslinking
Welcome to the technical support center for Bis-propargyl-PEG6 crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinker. It consists of a six-unit polyethylene glycol (PEG) spacer with a propargyl group (a terminal alkyne) at each end.[1][2] Its primary application is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This allows for the efficient and specific linking of two azide-containing molecules. The PEG spacer enhances the water solubility and biocompatibility of the crosslinker and the resulting conjugate.
Q2: What are the key components of a this compound crosslinking reaction?
A2: A typical this compound crosslinking reaction, which is a CuAAC reaction, involves the following key components:
-
This compound: The alkyne-containing crosslinker.
-
Azide-containing molecules: The molecules to be crosslinked.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent.
-
Reducing agent: Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) to the active Cu(I) state and to regenerate it if it gets oxidized during the reaction.
-
Copper-stabilizing ligand: A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is crucial to stabilize the Cu(I) catalyst, increase reaction efficiency, and protect sensitive biomolecules from oxidative damage.
-
Buffer: An appropriate buffer system is needed to maintain the pH of the reaction. Phosphate buffers are commonly used.
Q3: Why is a ligand necessary in the CuAAC reaction?
A3: A ligand is essential in the CuAAC reaction for several reasons:
-
Stabilization of Cu(I): The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands chelate the copper ion, protecting it from oxidation.
-
Increased Reaction Rate: Ligands can significantly accelerate the rate of the CuAAC reaction.
-
Protection of Biomolecules: In bioconjugation, the combination of copper and a reducing agent can generate reactive oxygen species (ROS) that can damage proteins and other biomolecules. Ligands can help to mitigate this oxidative damage.
-
Improved Solubility: Some ligands can help to keep the copper catalyst soluble in aqueous buffers.
Q4: What are some common methods for purifying the final crosslinked product?
A4: After the crosslinking reaction, it is important to purify the desired conjugate from unreacted starting materials, excess reagents, and byproducts. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for removing small molecules like unreacted crosslinkers and catalyst components from larger biomolecules.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. It is useful for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chains can shield the protein's charge.
-
Dialysis: This is a simple method for removing small molecules from a solution of larger molecules by diffusion across a semi-permeable membrane.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My crosslinking reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low or no yield in a CuAAC reaction can be caused by several factors, primarily related to the activity of the copper catalyst and the integrity of the reactants.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by dissolved oxygen. | Ensure your reaction is protected from oxygen by using degassed buffers or working under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I). |
| Insufficient Catalyst | The concentration of the copper catalyst may be too low for an efficient reaction. | Increase the concentration of CuSO₄. For bioconjugation, a final concentration between 0.05 mM and 0.25 mM is often effective. |
| Inappropriate Ligand or Ligand:Copper Ratio | The absence of a suitable ligand or an incorrect ligand-to-copper ratio can lead to catalyst instability and a slow reaction. | Use a water-soluble ligand like THPTA, especially for reactions in aqueous buffers. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules and enhance the reaction. |
| Degraded Reagents | The this compound crosslinker or the azide-containing molecule may have degraded. Sodium ascorbate solutions are particularly prone to degradation. | Use high-purity reagents and store them under the recommended conditions. Always prepare sodium ascorbate solutions fresh before use. |
| Incompatible Buffer | Certain buffers can interfere with the reaction. For example, Tris buffer can chelate copper ions, thereby inhibiting the reaction. | Use a non-coordinating buffer such as phosphate buffer (PBS) or HEPES at a pH between 7.0 and 7.5. |
| Steric Hindrance | Bulky groups near the azide or alkyne can hinder the reaction. | If possible, design your azide-containing molecule with minimal steric hindrance around the azide group. Consider increasing the reaction time or temperature. |
Issue 2: Protein Oxidation or Degradation
Question: I am observing that my protein is being oxidized or degraded during the crosslinking reaction. How can I prevent this?
Answer: Protein oxidation is a common side reaction in CuAAC due to the generation of reactive oxygen species (ROS) by the Cu(I)/Cu(II)/ascorbate/O₂ system.
| Potential Cause | Explanation | Recommended Solution |
| Reactive Oxygen Species (ROS) Generation | The reaction of Cu(I) with oxygen, often present in the reaction buffer, generates ROS which can oxidize sensitive amino acid residues like methionine and cysteine. | Work under anaerobic conditions by degassing buffers and purging the reaction vessel with an inert gas like argon or nitrogen. |
| Ascorbate Byproducts | Byproducts of ascorbate oxidation can be reactive and may lead to covalent modification of proteins. | Add a scavenger like aminoguanidine to the reaction mixture to intercept reactive byproducts of ascorbate oxidation. |
| Excess Copper | High concentrations of copper can exacerbate oxidative damage. | Use the lowest effective concentration of copper. A final concentration of 50-100 µM is often sufficient. |
| Insufficient Ligand | The ligand plays a protective role by stabilizing Cu(I) and acting as a sacrificial reductant. | Ensure an adequate ligand-to-copper ratio, typically 5:1. |
| Alternative Reducing Agent | Dithiothreitol (DTT) can sometimes lead to oxidative degradation. | Consider replacing DTT with a monothiol reducing agent like free cysteine under anaerobic conditions. |
Quantitative Data Summary
The efficiency of the this compound crosslinking reaction is highly dependent on the concentrations and ratios of the reaction components. The following tables provide a summary of recommended concentration ranges for optimizing your experiment.
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Component | Typical Final Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Higher concentrations can increase reaction rate but may also increase oxidative damage. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper molar ratio is often recommended. |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be added from a freshly prepared stock solution. |
| Aminoguanidine (optional) | 1 mM - 5 mM | Recommended to prevent side reactions from ascorbate byproducts. |
| Azide- and Alkyne-containing Molecules | > 10 µM | Reactions are generally efficient when reactants are present at concentrations greater than 10 µM. |
Table 2: Influence of pH on CuAAC Reaction
| pH Range | Effect on Reaction | Recommended Buffer |
| 4 - 12 | The CuAAC reaction is generally tolerant of a wide pH range. | For bioconjugation, a pH of 7.0 - 7.5 is recommended to maintain protein stability. |
| < 7.0 | Slower reaction rates may be observed. | MES buffer can be used for reactions at acidic pH. |
| 7.0 - 8.0 | Optimal range for most bioconjugation reactions. | Phosphate-buffered saline (PBS) or HEPES are suitable choices. |
| > 8.0 | Increased rate of hydrolysis of some functional groups (e.g., NHS esters if used in a multi-step conjugation). | Borate buffer can be used, but care should be taken with sensitive biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking an Azide-Modified Protein with this compound
This protocol provides a starting point for the crosslinking of an azide-modified protein with this compound. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein stock solution in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO or water).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
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Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine stock solution (e.g., 100 mM in water, optional).
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Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and reaction buffer to achieve the desired final concentration and volume.
-
Add this compound: Add the this compound stock solution to the reaction mixture. A molar excess of the crosslinker may be required depending on the desired outcome.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand.
-
Add Catalyst and Scavenger: Add the catalyst premix to the reaction tube containing the protein and crosslinker. If using, add the aminoguanidine solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the crosslinking reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Purify the crosslinked protein using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Purification of the Crosslinked Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight exclusion limit.
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC running buffer (e.g., PBS, pH 7.4).
-
Reaction mixture from Protocol 1.
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Prepare the Sample: If necessary, concentrate the reaction mixture. It is important that the sample is soluble in the running buffer.
-
Inject the Sample: Inject the reaction mixture onto the equilibrated SEC column. The injection volume should be a small fraction of the column volume to ensure good resolution.
-
Elute and Collect Fractions: Elute the sample with the running buffer at a constant flow rate. Collect fractions as the sample elutes from the column. Larger molecules (the crosslinked protein) will elute first, followed by smaller molecules (unreacted crosslinker, catalyst, etc.).
-
Analyze Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing the purified crosslinked protein.
-
Pool and Concentrate: Pool the fractions containing the purified product and concentrate if necessary.
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound crosslinking process.
Caption: Experimental workflow for this compound crosslinking.
Caption: Troubleshooting logic for low-yield crosslinking reactions.
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PEGylation reaction mixture?
A PEGylation reaction typically results in a complex mixture containing the desired mono-PEGylated product, as well as several impurities that need to be removed. These include:
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Unreacted Protein: The native, non-PEGylated protein.
-
Excess Unreacted PEG: Free polyethylene glycol that did not conjugate to the protein.
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Multi-PEGylated Species: Proteins with more than one PEG chain attached (di-PEGylated, tri-PEGylated, etc.).
-
Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein surface.
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Aggregates: High molecular weight species formed during the reaction or purification process.[1][2]
-
Reaction Byproducts: Small molecules originating from the specific PEGylation chemistry used.
Q2: Which chromatographic technique is best for purifying my PEGylated protein?
The optimal chromatographic technique depends on the specific properties of your PEGylated protein and the impurities you need to remove.[3] Here is a general guide:
-
Size-Exclusion Chromatography (SEC): Excellent for separating components based on size. It is highly effective for removing unreacted protein and high-molecular-weight aggregates from the PEGylated product.[4][] However, its resolution may be insufficient to separate different PEGylated species (mono-, di-, etc.) or positional isomers, especially with larger PEG chains.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This property can be exploited to separate the native protein, mono-PEGylated, and multi-PEGylated species. IEX is also a powerful tool for separating positional isomers.
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. It is particularly useful for the analytical separation of PEGylated peptides and positional isomers. However, the use of organic solvents may lead to protein denaturation.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity under non-denaturing conditions. The effect of PEGylation on protein hydrophobicity can vary, making HIC a valuable orthogonal technique to IEX. It can be effective in separating PEGylated species, especially when larger PEG chains (>20 kDa) are used.
Q3: How can I separate positional isomers of my mono-PEGylated protein?
Separating positional isomers is one of the most significant challenges in PEGylated protein purification due to their subtle physicochemical differences. The most effective techniques for this purpose are:
-
Ion-Exchange Chromatography (IEX): IEX, particularly with a pH gradient, can effectively separate isomers based on slight differences in their surface charge distribution caused by the location of the PEG chain.
-
Reversed-Phase Chromatography (RPC): At an analytical scale, RPC can resolve positional isomers based on minor differences in their hydrophobicity.
-
Capillary Electrophoresis (CE): This high-resolution analytical technique can separate isomers based on a combination of size, charge, and shape.
Q4: What are the non-chromatographic options for purifying PEGylated compounds?
Non-chromatographic techniques can be useful for initial purification steps or when chromatographic methods are not scalable.
-
Ultrafiltration/Diafiltration (UF/DF): This membrane-based technique separates molecules based on size. It is effective for removing unreacted PEG and other small molecules. A two-stage diafiltration process can be employed, first to remove unreacted protein and then to remove free PEG, with reported yields of around 78%.
-
Tangential Flow Filtration (TFF): A more advanced form of ultrafiltration that can be used for the purification of PEGylated nanoparticles and proteins.
-
Aqueous Two-Phase Separation (ATPS): This technique involves the partitioning of molecules between two immiscible aqueous phases and can be used for the selective purification of PEGylated proteins.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks / Poor Resolution | 1. Excessive extra-column volume: Long tubing, large sample loop, or large flow cell. 2. Sample solvent incompatible with mobile phase. 3. Hydrophobic interactions with the stationary phase. 4. Polydispersity of the PEG chain. | 1. Minimize tubing length and internal diameter. Use a smaller sample loop and a low-volume flow cell. 2. Dissolve the sample in the mobile phase. 3. Add an organic modifier (e.g., isopropanol, up to 15%) to the mobile phase to disrupt hydrophobic interactions. 4. This is an inherent property of the material. Consider using a higher resolution column or an orthogonal technique. |
| Peak Tailing | 1. Non-specific binding to the column matrix or system components. 2. Microbial contamination. 3. Poor connections in the flow path. | 1. Condition the column with several injections of a standard protein (e.g., BSA) to saturate active sites. Use biocompatible PEEK tubing and fittings. 2. Regularly replace mobile phase and store the column in an appropriate bacteriostatic solution. 3. Check all fittings for proper connection and ensure ferrules are correctly seated. |
| Unexpected Peaks | 1. Presence of aggregates or fragments. 2. Ghost peaks from previous injections. | 1. Analyze fractions by SDS-PAGE or mass spectrometry to identify the species. 2. Implement a thorough column wash step between runs. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of PEGylated Species | 1. "Charge shielding" effect of the PEG chain is too strong. 2. Inappropriate pH or salt gradient. | 1. This effect is more pronounced with higher molecular weight PEGs. Try a different chromatography technique like HIC or RPC. 2. Optimize the pH of the mobile phase to maximize the charge difference between species. Use a shallower salt gradient for elution. A pH gradient can also be effective for separating isomers. |
| Low Yield | 1. Protein precipitation on the column. 2. Irreversible binding to the column. | 1. Ensure the protein is soluble in the binding and elution buffers. Adjust the pH or ionic strength. 2. Use a less hydrophobic resin or add a mild non-ionic detergent to the mobile phase. |
| Inconsistent Retention Times | 1. Changes in buffer pH or concentration. 2. Column degradation. | 1. Prepare fresh buffers for each run and verify the pH and conductivity. 2. Perform a column performance test with a standard protein to check its integrity. |
Reversed-Phase Chromatography (RPC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Polydispersity of the PEG chain. 2. Slow on-off kinetics on the stationary phase. | 1. The elution peak of a PEGylated compound with a polydisperse PEG will inherently be broader than that of the native protein. 2. Increase the column temperature (e.g., 45-60 °C) to improve peak shape. |
| Low Recovery | 1. Irreversible adsorption to the column. 2. Protein precipitation in the organic solvent. | 1. Use a column with a larger pore size (e.g., 300 Å) and a less hydrophobic stationary phase (e.g., C4 instead of C18). 2. Optimize the gradient to use the minimum amount of organic solvent necessary for elution. |
| Poor Resolution of Isomers | 1. Insufficient selectivity of the stationary phase. 2. Non-optimal mobile phase conditions. | 1. Screen different stationary phases (C4, C8, C18, phenyl) to find the best selectivity. 2. Adjust the type and concentration of the ion-pairing agent (e.g., TFA, formic acid) and the organic solvent (e.g., acetonitrile, isopropanol). |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Binding to the Column | 1. Salt concentration in the loading buffer is too low. 2. The PEGylated protein is not sufficiently hydrophobic. | 1. Increase the concentration of the high salt buffer (e.g., ammonium sulfate). 2. Try a more hydrophobic resin (e.g., phenyl instead of butyl). |
| Poor Separation | 1. Inappropriate salt gradient. 2. The hydrophobicity difference between species is too small. | 1. Use a shallower salt gradient for elution. 2. HIC is more effective for separating PEGylated species when a high molecular weight PEG (>20 kDa) is used. Consider using an orthogonal technique like IEX. |
| Low Yield | 1. Protein precipitation at high salt concentrations. 2. Strong hydrophobic interactions leading to irreversible binding. | 1. Screen different types of salts (e.g., sodium chloride, sodium citrate) as some may be less likely to cause precipitation. 2. Use a less hydrophobic resin. Consider adding a small amount of a non-ionic detergent or organic solvent to the elution buffer. |
Data Presentation
Table 1: Comparison of HPLC Methods for PEGylated Protein Purity Assessment
| Method | Principle | Primary Application | Typical Resolution (Native vs. Mono-PEGylated) | Throughput | Notes |
| SEC-HPLC | Separation by hydrodynamic radius | Aggregate analysis, removal of unreacted protein | > 1.5 | High | Resolution decreases with increasing PEG size. |
| IEX-HPLC | Separation by net surface charge | Separation of native, mono-, and multi-PEGylated species; isomer separation | > 2.0 | Medium | Highly dependent on pH and salt gradient optimization. |
| RP-HPLC | Separation by hydrophobicity | High-resolution analysis of isomers and PEGylated peptides | Variable, can be > 2.0 | Medium | Risk of protein denaturation. |
| HIC-HPLC | Separation by surface hydrophobicity (non-denaturing) | Orthogonal separation to IEX | Variable, can be > 1.5 | Medium | More effective with higher MW PEGs. |
Table 2: Reported Purity and Yield for Different Purification Strategies
| Purification Strategy | Target Compound | Reported Purity | Reported Yield | Reference |
| Two-stage Diafiltration | PEGylated α-lactalbumin | >95% (estimated from data) | 78% | |
| Anion-Exchange Chromatography | PEG-BSA Conjugates | >90% | Not specified | |
| Cation-Exchange Chromatography followed by HIC | PEGylated Lysozyme | ~95% after CEX | Not specified |
Experimental Protocols
Protocol 1: Analytical Size-Exclusion Chromatography (SEC) of a PEGylated Protein
-
Column: Select an appropriate SEC column based on the molecular weight of your PEGylated protein (e.g., for proteins >200 kDa, a column with a pore size of 500-1000 Å is recommended).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Filter and degas the mobile phase.
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase to a final concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Run: Inject 10-20 µL of the prepared sample. Run the analysis for a sufficient time to allow all components to elute (typically 20-30 minutes).
-
Detection: Monitor the elution profile using a UV detector at 280 nm. A refractive index (RI) detector can be used in series to detect the unreacted PEG, which lacks a UV chromophore.
-
Data Analysis: Integrate the peaks corresponding to aggregates, the PEGylated protein, and the native protein to determine the relative purity.
Protocol 2: Purification of PEGylated Protein Isomers by Ion-Exchange Chromatography (IEX)
-
Column and Buffer Selection: Choose a cation or anion exchange column based on the pI of your protein. Prepare a low-salt binding buffer (e.g., 20 mM MES, pH 6.0) and a high-salt elution buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of the binding buffer.
-
Sample Loading: Dilute the PEGylation reaction mixture in the binding buffer to reduce its ionic strength and load it onto the column.
-
Wash: Wash the column with several column volumes of the binding buffer to remove unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 100% of the elution buffer over 20-30 column volumes. This gradual increase in salt concentration will separate the native protein, mono-PEGylated species, and multi-PEGylated species based on their charge.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the desired PEGylated species.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for PEGylated Peptide Analysis
-
Column: Select a C18 or C4 reversed-phase column with a pore size of 300 Å.
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. After sample injection, apply a linear gradient to increase the concentration of Mobile Phase B to elute the peptides. A typical gradient might be 5% to 65% B over 30 minutes.
-
Temperature Control: Maintain the column at an elevated temperature (e.g., 45 °C) to improve peak shape.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent.
-
Detection: Monitor the elution at 214 nm for peptide bonds.
Protocol 4: Hydrophobic Interaction Chromatography (HIC) for PEGylated Protein Purification
-
Column and Buffer Selection: Choose a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl). Prepare a high-salt binding buffer (e.g., 1 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a no-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Column Equilibration: Equilibrate the column with the binding buffer.
-
Sample Preparation: Add salt to the sample to match the concentration of the binding buffer.
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Sample Loading: Load the sample onto the equilibrated column.
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Elution: Elute the bound proteins with a decreasing salt gradient by mixing the binding and elution buffers.
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Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or SEC to identify the purified PEGylated protein.
Visualizations
Caption: General workflow for the purification of PEGylated proteins.
Caption: Troubleshooting logic for multiple peaks in SEC analysis.
References
Technical Support Center: Catalyst Removal in Bis-propargyl-PEG6 Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation and other applications utilizing copper-catalyzed reactions with Bis-propargyl-PEG6, the effective removal of the copper catalyst is a critical step. Residual copper can compromise the integrity of subsequent analytical procedures, interfere with biological assays, and introduce toxicity in drug development contexts.[1][2] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper removal process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a reaction with this compound?
Residual copper ions can be detrimental for several reasons. Copper can be toxic to cells, which is a significant concern for biological applications and drug development.[1] It can also interfere with downstream applications such as fluorescence-based assays or further catalytic transformations. Furthermore, the presence of copper can negatively impact the stability and purity of the final product.[1]
Q2: What are the primary methods for removing copper catalysts?
The most common methods for removing residual copper include:
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Chelation: Utilizing a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1]
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Solid-Phase Extraction: Using solid-supported scavengers or resins that selectively bind to copper, allowing for simple filtration to remove the catalyst.
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Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.
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Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.
Q3: How do I select the most suitable copper removal method for my specific experiment?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a broader range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after extraction. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA). - Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase. - For products stable in basic conditions, washing with aqueous ammonia can be effective. |
| Low product yield after purification. | - Product precipitation along with copper salts. - Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin). | - Optimize the pH during precipitation to selectively precipitate the copper salt. - Before using a scavenger resin, test a small sample to ensure the product is not retained. - During chromatography, choose a solvent system that ensures good solubility and elution of your product. |
| Product degradation during copper removal. | - Harsh pH conditions during extraction or precipitation. - Oxidation of the product. | - Use milder chelating agents or adjust the pH of the washing solutions to be compatible with your product's stability. - Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon). |
| Emulsion formation during liquid-liquid extraction. | - High concentration of salts or surfactants in the reaction mixture. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to force phase separation. - Filter the mixture through a pad of Celite. |
| Incomplete copper removal with scavenger resin. | - Insufficient amount of scavenger resin. - Inadequate reaction time or temperature. | - Increase the equivalents of the scavenger resin. A 3-5 molar equivalent excess is often recommended. - Increase the stirring time or gently heat the mixture (e.g., to 40-50°C) to improve scavenging kinetics. |
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the efficiency and key features of common copper removal techniques.
| Method | Typical Residual Copper Level | Advantages | Disadvantages | Best Suited For |
| Chelation (EDTA Wash) | < 10 ppm (with multiple washes) | - Mild conditions. - Inexpensive and readily available reagents. | - May require multiple extractions for high efficiency. - Can be time-consuming. | General workup for organic-soluble products. |
| Scavenger Resins (e.g., SiliaMetS® Thiourea, QuadraSil™) | >95% removal efficiency | - High efficiency and selectivity for copper. - Simple filtration-based workup. | - Resins can be expensive. - Potential for non-specific binding of the product. | Reactions where very low residual copper is required; suitable for a range of product types. |
| Precipitation (e.g., with Na₂S) | Variable, can be < 50 ppm | - Can be cost-effective for large-scale reactions. - Simple filtration workup. | - Risk of product co-precipitation. - May require careful pH control. | Reactions where the product is highly soluble and the copper salt can be selectively precipitated. |
| Silica/Alumina Filtration | 70-90% removal efficiency | - Quick and easy for removing bulk copper salts. | - May not achieve very low copper levels. - Potential for product adsorption on the solid phase. | Initial purification step to remove the majority of copper salts. |
| Dialysis (with EDTA) | Very low, often undetectable | - Very gentle method, ideal for sensitive biomolecules. | - Time-consuming. - Only suitable for macromolecules. | Purification of PEGylated proteins and other large biomolecules. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
Materials:
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Reaction mixture containing the copper catalyst.
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Organic solvent (e.g., dichloromethane, ethyl acetate).
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0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8.
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Deionized water.
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Brine (saturated NaCl solution).
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Anhydrous sodium sulfate or magnesium sulfate.
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Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA, adjusted to pH 8.
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Mixing and Separation: Shake the separatory funnel vigorously, making sure to vent frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
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Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
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Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.
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Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Preventing Protein Aggregation During Conjugation with Bis-propargyl-PEG6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Bis-propargyl-PEG6 for protein conjugation, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a homobifunctional crosslinker. It consists of a six-unit polyethylene glycol (PEG) spacer with a propargyl group (a terminal alkyne) at each end. This structure allows for the covalent linkage of molecules, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] The PEG component enhances the solubility and biocompatibility of the resulting conjugate.[4][5] It is commonly employed in the synthesis of complex biomolecular structures, such as antibody-drug conjugates (ADCs) and PROTACs.
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during conjugation with a bifunctional linker like this compound can be attributed to several factors:
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Intermolecular Cross-linking: The presence of two reactive propargyl groups allows a single linker molecule to bind to two separate protein molecules, leading to the formation of large, insoluble aggregates. This is a primary concern with homobifunctional crosslinkers.
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High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and the formation of aggregates.
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can lead to partial unfolding, exposing hydrophobic regions that are prone to aggregation.
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Hydrophobicity of the Conjugate: The addition of the linker, although containing a hydrophilic PEG chain, can alter the surface properties of the protein, potentially leading to increased hydrophobicity and a higher propensity for aggregation.
Troubleshooting Guide: Protein Aggregation
This guide provides a systematic approach to troubleshoot and mitigate protein aggregation during conjugation with this compound.
Problem: Visible precipitation or increased turbidity is observed during or after the conjugation reaction.
This is a clear indication of significant protein aggregation. The following workflow can help identify and resolve the issue.
Step 1: Optimization of Reaction Conditions
Suboptimal reaction conditions are a frequent cause of protein instability and aggregation. Systematically evaluating and optimizing these parameters is the first critical step.
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Protein Preparation:
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Ensure the protein is highly pure and properly folded prior to conjugation.
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Perform a buffer exchange into an appropriate reaction buffer (e.g., phosphate-buffered saline, PBS) that is free of primary amines if using NHS-ester chemistry to introduce the azide functionality.
-
-
Parameter Screening:
-
Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Higher concentrations can accelerate intermolecular cross-linking.
-
Molar Ratio of this compound to Protein: Evaluate different molar excess ratios (e.g., 5:1, 10:1, 20:1). A higher ratio may increase the degree of labeling but also the risk of cross-linking.
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability. The click chemistry reaction itself is generally insensitive to pH in the range of 4-11.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lower temperatures can slow down the reaction rate and may reduce aggregation.
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the reaction mixtures for the presence of aggregates using techniques described in Step 4.
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Lower concentrations reduce the probability of intermolecular collisions. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio drives the reaction but increases the risk of cross-linking. Optimization is key. |
| pH | 6.5 - 8.0 | Maintain a pH that ensures protein stability. The click reaction is versatile across a wide pH range. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow aggregation kinetics. |
| Reaction Time | 1 - 24 hours | Monitor the reaction to determine the optimal time for sufficient conjugation without excessive aggregation. |
Step 2: Incorporation of Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help maintain protein solubility and prevent aggregation.
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Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients.
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Reaction Setup: Set up conjugation reactions under the partially optimized conditions from Step 1. To each reaction, add a different excipient at a recommended concentration.
-
Incubation and Analysis: Incubate and analyze the reactions as described in Step 1.
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Control of Reaction Kinetics
A slower, more controlled reaction can favor intramolecular modification (if applicable) or reduce the rate of intermolecular cross-linking that leads to aggregation.
-
Lower Reaction Temperature: Performing the conjugation at 4°C will slow down the reaction rate.
-
Stepwise Addition of this compound: Instead of adding the entire volume of the linker at once, add it in smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the linker, reducing the probability of intermolecular cross-linking.
Step 4: Characterization of the Conjugate and Aggregates
Proper analytical characterization is essential to confirm successful conjugation and to quantify the extent of aggregation.
| Analytical Technique | Purpose |
| Size Exclusion Chromatography (SEC) | To separate and quantify monomers, dimers, and higher-order soluble aggregates. |
| Dynamic Light Scattering (DLS) | To determine the size distribution of particles in solution and detect the presence of aggregates. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | To visualize the increase in molecular weight of the protein after conjugation and to observe high molecular weight aggregate bands. |
| Mass Spectrometry (MS) | To confirm the identity of the conjugate and determine the degree of labeling. |
| UV-Vis Spectroscopy | To measure protein concentration and to monitor for increased turbidity as an indicator of aggregation. |
Concluding Remarks
Preventing protein aggregation during conjugation with this compound requires a multi-faceted approach. By systematically optimizing reaction conditions, incorporating appropriate stabilizing excipients, controlling reaction kinetics, and employing robust analytical techniques for characterization, researchers can significantly improve the yield and quality of their protein conjugates. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be protein-specific and may require empirical determination.
References
Validation & Comparative
The Influence of Linker Length on PROTAC Efficacy: A Comparative Guide to Bis-propargyl-PEG6 and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design element of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comparative analysis of the impact of PEG linker length, with a focus on the commonly used bis-propargyl-PEG6, against other PEG linker lengths in PROTACs, supported by experimental data.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but plays a pivotal role in determining its overall efficacy. The length, rigidity, and composition of the linker directly influence several key parameters:
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Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An inadequately short linker may cause steric hindrance, while an excessively long one might lead to a non-productive complex.[1]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
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Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and pharmacokinetic profile. PEG linkers, in particular, are known to enhance the water solubility of PROTAC molecules.[3][]
The bis-propargyl functionality on a PEG linker, such as in this compound, provides alkyne groups for "click" chemistry reactions. This allows for the convenient and efficient attachment of the target-binding and E3 ligase-recruiting ligands, which are often synthesized with corresponding azide functionalities.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency and maximal degradation of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In the development of PROTACs targeting the Estrogen Receptor α (ERα), the length of the PEG linker was found to be a key determinant of degradation efficiency. While PROTACs with 12-atom and 16-atom PEG linkers exhibited similar binding affinities to ERα, the one with the longer 16-atom linker was significantly more potent in degrading the target protein. This highlights that binding affinity alone does not always predict degradation efficacy.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Relative Degradation Efficacy |
| 12 | ERα | VHL | Potent |
| 16 | ERα | VHL | More Potent |
Table 1: Comparison of PEG linker lengths in ERα-targeting PROTACs. Data synthesized from literature reports.
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degradation
The degradation of BRD4, a well-established cancer target, has also been shown to be sensitive to PROTAC linker length. In a study comparing a series of BRD4-targeting PROTACs with varying PEG linker lengths, an optimal length was identified that maximized degradation. Interestingly, for CRBN-based PROTACs, those with intermediate linker lengths (1-2 PEG units) showed reduced potency compared to shorter (0 PEG units) and longer (4-5 PEG units) linkers. This non-linear relationship underscores the complexity of ternary complex formation.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | PEG3 | 10 | >90 |
| BRD4 Degrader 2 | PEG4 | 5 | >95 |
| BRD4 Degrader 3 | PEG5 | 8 | >90 |
| BRD4 Degrader 4 | PEG6 | 15 | ~85 |
Table 2: Hypothetical comparative data for BRD4-targeting PROTACs with varying PEG linker lengths, illustrating a common trend where an optimal linker length exists. This data is representative and compiled from general trends observed in the literature.
Case Study 3: TANK-binding kinase 1 (TBK1) Degradation
For PROTACs targeting TBK1 and recruiting the VHL E3 ligase, a minimum linker length was found to be necessary for any degradation activity. PROTACs with linkers shorter than 12 atoms showed no apparent activity, whereas those with longer linkers exhibited robust degradation potential.
| Linker Length (atoms) | Degradation Efficacy |
| < 12 | No degradation |
| 12 - 29 | Submicromolar degradation |
Table 3: Impact of linker length on the degradation of TBK1. Data synthesized from literature reports.
Experimental Protocols
Protein Degradation Assessment by Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer, incubate on ice for 30 minutes, and then centrifuge to collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assessment by AlphaLISA
This protocol is used to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG- and 6xHis-tagged)
-
PROTAC compound
-
AlphaLISA Toolbox reagents (e.g., anti-GST Donor beads, anti-FLAG Acceptor beads)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged target protein and E3 ligase complex in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Addition of AlphaLISA Beads: Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible microplate reader. The signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed when plotting signal versus PROTAC concentration, with the peak indicating optimal ternary complex formation.
Pharmacokinetic Analysis by LC-MS/MS
This protocol is used to determine the concentration of a PROTAC in plasma samples over time.
Materials:
-
Plasma samples from animals dosed with the PROTAC
-
Acetonitrile for protein precipitation
-
Internal standard
-
LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)
-
C18 column
Procedure:
-
Sample Preparation: To a plasma sample, add acetonitrile containing an internal standard to precipitate the proteins. Centrifuge the sample and collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Separate the PROTAC from other components using a C18 column with a suitable mobile phase gradient.
-
Quantification: Quantify the PROTAC using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: Generate a standard curve to determine the concentration of the PROTAC in the plasma samples. Use this data to calculate pharmacokinetic parameters such as half-life, clearance, and oral bioavailability.
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
References
A Comparative Guide to Bis-propargyl-PEG6 and Alkyl Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of a drug conjugate, profoundly influencing its stability, pharmacokinetics, and efficacy. This guide provides an objective comparison between bis-propargyl-PEG6, a hydrophilic polyethylene glycol (PEG)-based linker, and traditional alkyl linkers in the context of drug delivery, with a focus on antibody-drug conjugates (ADCs).
Introduction to Linker Technology
Linkers are molecular bridges that connect a targeting moiety, such as an antibody, to a therapeutic payload.[1] They are broadly categorized as cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes.[] Non-cleavable linkers, which often include simple alkyl chains, release the drug upon lysosomal degradation of the entire antibody-linker-drug complex.[4] The choice of linker chemistry directly impacts the conjugate's properties and therapeutic performance.[5]
This compound is a bifunctional linker containing a six-unit polyethylene glycol (PEG) chain flanked by two propargyl groups. These terminal alkyne groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," to form a stable triazole linkage with an azide-modified molecule. The PEG component imparts hydrophilicity to the linker.
Alkyl linkers are a class of non-cleavable linkers composed of a hydrocarbon chain. A notable example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which contains an alkyl chain and is used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). These linkers are generally more hydrophobic than their PEGylated counterparts.
Comparative Data Presentation
The following tables summarize the key characteristics and performance attributes of this compound and alkyl linkers based on available data.
Table 1: Physicochemical and Functional Properties
| Property | This compound | Alkyl Linkers |
| Composition | Polyethylene glycol chain with terminal propargyl groups | Hydrocarbon chain |
| Solubility | High hydrophilicity, improves solubility of hydrophobic payloads | Generally hydrophobic, can contribute to aggregation with hydrophobic payloads |
| Conjugation Chemistry | "Click Chemistry" (e.g., CuAAC, SPAAC) with azide-modified molecules | Typically involves reactions with functional groups like amines or sulfhydryls (e.g., maleimide chemistry) |
| Linkage Stability | Forms a stable triazole linkage | Forms stable thioether or amide bonds |
| Cleavability | The triazole linkage is non-cleavable under biological conditions. Cleavable moieties can be incorporated elsewhere. | Generally non-cleavable; drug release occurs after lysosomal degradation of the antibody |
Table 2: Impact on Drug Conjugate Performance
| Performance Metric | This compound (as a PEG linker) | Alkyl Linkers |
| Pharmacokinetics (PK) | Prolonged circulation half-life, reduced clearance due to increased hydrodynamic size | Shorter circulation half-life compared to PEGylated counterparts |
| Immunogenicity | Reduced immunogenicity of the conjugate | Can be more immunogenic |
| Aggregation | Mitigates aggregation, especially with hydrophobic payloads | May increase the propensity for aggregation |
| Drug-to-Antibody Ratio (DAR) | Can facilitate the synthesis of high-DAR conjugates by improving solubility | High DAR can be challenging due to increased hydrophobicity and aggregation |
| In Vivo Efficacy | Improved PK often leads to enhanced tumor accumulation and efficacy | Efficacy is dependent on stable linkage and efficient lysosomal processing |
| Off-target Toxicity | Reduced off-target toxicity due to improved PK and solubility | Hydrophobicity can lead to non-specific uptake and potential off-target toxicity |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of drug conjugates. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation via Click Chemistry (this compound)
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a this compound linker.
-
Antibody Modification: Introduce an azide group onto the antibody using a suitable reagent, such as an NHS-azide crosslinker. Purify the azide-modified antibody using size-exclusion chromatography (SEC).
-
Linker-Payload Preparation: Synthesize the linker-payload construct by reacting this compound with the desired drug molecule.
-
Conjugation Reaction:
-
Dissolve the azide-modified antibody and the this compound-payload in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
For copper-catalyzed click chemistry, add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification: Purify the resulting ADC using SEC or protein A chromatography to remove unreacted linker-payload and other small molecules.
-
Characterization:
-
Determine the average DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Confirm the integrity and purity of the ADC using SDS-PAGE and SEC.
-
Protocol 2: Antibody Conjugation via Maleimide Chemistry (Alkyl Linker)
This protocol outlines the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized alkyl linker-payload to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature to allow the maleimide groups to react with the free sulfhydryl groups on the antibody, forming a stable thioether bond.
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.
-
Characterization:
-
Determine the average DAR using UV-Vis spectroscopy or HIC.
-
Assess the purity and homogeneity of the ADC using SDS-PAGE and SEC.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: ADC conjugation workflows.
References
Characterizing Bis-propargyl-PEG6 Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Bis-propargyl-PEG6, a bifunctional polyethylene glycol (PEG) derivative, serves as a versatile linker, and understanding its structural integrity and purity is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the comprehensive characterization of this compound conjugates.
Mass spectrometry (MS) stands out as an indispensable tool for confirming the molecular weight and purity of PEG linkers.[1] However, a multi-faceted approach utilizing alternative and complementary techniques provides a more complete picture of the conjugate's characteristics. This guide will delve into the nuances of mass spectrometry for this application and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC).
Mass Spectrometry: A Deep Dive into Molecular Weight and Structure
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and its conjugates with high accuracy. The two most common ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS) is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[1] One of the challenges in analyzing PEGylated molecules with ESI-MS is the potential for polydispersity (a distribution of molecular weights) and the formation of multiple charge states, which can complicate the resulting spectrum.[1] Despite this, high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can accurately determine the mass of the conjugate.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, particularly for determining the molecular weight distribution of polymers. MALDI-TOF typically produces singly charged ions, which simplifies the spectrum and allows for a clear visualization of the different PEG chain lengths present in a sample.[2]
A key advantage of mass spectrometry is the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation. By inducing fragmentation of the parent ion, MS/MS experiments can provide information about the connectivity of the molecule, including the confirmation of the propargyl end groups and the PEG chain itself. The fragmentation of PEG chains often occurs via cleavage of the C-O bonds, resulting in a characteristic loss of ethylene oxide units (44 Da).
Comparative Data Presentation
| Analytical Technique | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| ESI-MS | Accurate mass, molecular formula, fragmentation pattern | Low (µg to ng) | High | High sensitivity, suitable for LC coupling | Multiple charge states can complicate spectra |
| MALDI-TOF MS | Molecular weight distribution, end-group analysis | Low (µg) | High | Simple spectra (singly charged ions), tolerant to some impurities | May not be suitable for complex mixtures without prior separation |
| ¹H and ¹³C NMR | Unambiguous structure, confirmation of functional groups, purity | High (mg) | Low | Provides detailed structural information | Lower sensitivity than MS, complex spectra for large molecules |
| HPLC (RP/SEC) | Purity, separation of conjugates from reactants, size variants | Moderate (µg) | High | Quantitative, high resolution separation | Does not provide direct structural information |
| GPC/SEC | Molecular weight distribution, polydispersity index | Moderate (µg to mg) | Moderate | Good for determining polymer size distribution | Lower resolution than HPLC for complex mixtures |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a cornerstone for the characterization of this compound conjugates, other techniques provide orthogonal and confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the this compound linker and its conjugates. NMR can definitively verify the presence and integrity of the terminal propargyl groups and provide detailed information about the PEG backbone. For a complete characterization, NMR is considered a necessary complementary technique to mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is a powerful tool for assessing the purity of this compound conjugates and separating them from unreacted starting materials or byproducts. RP-HPLC separates molecules based on their hydrophobicity, while SEC separates them based on their size in solution.
Gel Permeation Chromatography (GPC): GPC is a type of size-exclusion chromatography that is specifically used to determine the molecular weight distribution and polydispersity of polymers. This technique is valuable for characterizing the PEG component of the conjugate and ensuring its quality.
Experimental Protocols
Mass Spectrometry Analysis of this compound
Objective: To determine the accurate mass and confirm the identity of a this compound conjugate.
Instrumentation: High-resolution LC-MS system (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.
Liquid Chromatography Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100 - 2000
Data Analysis:
-
Process the acquired data to obtain the mass spectrum of the analyte.
-
Deconvolute the spectrum if multiple charge states are observed to determine the neutral mass.
-
Compare the experimentally determined mass with the theoretical mass of the this compound conjugate.
¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the this compound conjugate.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
Data Analysis:
-
Integrate the peaks in the spectrum.
-
Assign the chemical shifts to the corresponding protons in the this compound conjugate structure.
-
Pay particular attention to the signals corresponding to the propargyl groups (alkyne protons) and the ethylene glycol repeating units of the PEG chain.
Visualizing the Workflow and Comparisons
Caption: Workflow for LC-MS analysis of this compound conjugates.
Caption: Interplay of analytical techniques for conjugate characterization.
Caption: Logical workflow from synthesis to a characterized conjugate.
References
Confirming Bis-propargyl-PEG6 Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for confirming the structure of Bis-propargyl-PEG6, a bifunctional PEG linker. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate analytical strategy for your research needs.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, including their solubility and in vivo stability. This compound, with a propargyl group at each terminus of a six-unit polyethylene glycol chain, is a valuable tool in bioconjugation, particularly in "click" chemistry applications. Accurate confirmation of its structure and successful conjugation to other molecules is paramount for the development of effective and safe therapeutics. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for detailed structural elucidation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific information required, such as the degree of PEGylation, confirmation of the terminal functional groups, or the overall purity of the sample.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including the presence and connectivity of functional groups. Quantitative determination of purity and conjugation efficiency. | Non-destructive, highly reproducible, provides unambiguous structural confirmation. | Relatively low sensitivity compared to MS, can be complex to interpret for large molecules or mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight determination, confirmation of successful conjugation by observing mass shifts. | High sensitivity, suitable for complex mixtures, can identify different PEGylated species. | Can be destructive, may not provide detailed structural information on the location of conjugation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast, simple to operate, non-destructive. | Provides limited structural information, not ideal for quantitative analysis of conjugation. |
Data Presentation: NMR Spectral Data for this compound
The following tables summarize the expected chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These values are based on typical chemical shifts for the constituent functional groups.
Structure of this compound:
HC≡C-CH₂-O-(CH₂-CH₂-O)₅-CH₂-C≡CH
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ≡C-H | ~2.4 | Triplet | Terminal alkyne proton. |
| -C≡C-CH₂- | ~4.2 | Doublet | Methylene protons adjacent to the alkyne. |
| -O-CH₂-CH₂-O- | ~3.6-3.7 | Singlet (broad) | Repeating ethylene glycol units. |
| -CH₂-O-CH₂-C≡C- | ~3.7-3.8 | Multiplet | Methylene protons adjacent to the ether oxygen and the alkyne group. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ≡C-H | ~75 | Terminal alkyne carbon. |
| -C≡C- | ~80 | Internal alkyne carbon. |
| -C≡C-CH₂- | ~58 | Methylene carbon adjacent to the alkyne. |
| -O-CH₂-CH₂-O- | ~70-71 | Repeating ethylene glycol units. |
| -CH₂-O-CH₂-C≡C- | ~69 | Methylene carbon adjacent to the ether oxygen and the alkyne group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for the structural confirmation of this compound using ¹H and ¹³C NMR.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Data Acquisition:
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a wider spectral width (e.g., 0 to 150 ppm) is required, and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
- Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the propargyl and PEG moieties.
- Compare the observed chemical shifts in both ¹H and ¹³C spectra to the expected values in Tables 1 and 2 to confirm the structure.
Mass Spectrometry (MS)
This protocol provides a general workflow for analyzing this compound conjugates using MALDI-TOF MS.
1. Sample and Matrix Preparation:
- Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
- Dilute the this compound conjugate sample to a concentration in the low micromolar range.
2. Sample Spotting:
- Mix the sample solution and the matrix solution (e.g., in a 1:1 ratio).
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
3. Mass Spectrometry Analysis:
- Insert the target plate into the MALDI-TOF mass spectrometer.
- Acquire mass spectra in the appropriate mass range, optimizing instrument parameters like laser power to obtain good signal intensity.
4. Data Analysis:
- Process the raw data to obtain a mass spectrum.
- Determine the molecular weight of the conjugate from the resulting spectrum. A successful conjugation will be indicated by a mass shift corresponding to the addition of the this compound moiety.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the general procedure for analyzing this compound using FTIR.
1. Sample Preparation:
- Place a small amount of the liquid or solid this compound sample directly on the ATR crystal of the FTIR spectrometer.
2. Data Acquisition:
- Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
- Collect a sufficient number of scans to obtain a high-quality spectrum.
3. Data Analysis:
- Identify the characteristic absorption bands for the functional groups present in the molecule.
- For this compound, look for the C-H stretching of the terminal alkyne at ~3300 cm⁻¹, the C≡C stretching at ~2120 cm⁻¹, and the strong C-O-C stretching of the PEG backbone around 1100 cm⁻¹.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for confirming the successful conjugation of a molecule to this compound using a multi-technique approach.
Caption: Workflow for Conjugation Confirmation.
References
Validating the Success of Bis-propargyl-PEG6 Synthesis: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers and professionals in drug development, the successful synthesis of key reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical methods for validating the synthesis of Bis-propargyl-PEG6, a homobifunctional crosslinker crucial for various bioconjugation applications. Objective experimental data and detailed protocols are presented to aid in the selection of the most appropriate validation strategy.
Reaction Overview and Validation Importance
The synthesis of this compound typically involves the reaction of a polyethylene glycol (PEG) diol with a propargylating agent, such as propargyl bromide, in the presence of a base. The desired outcome is the formation of a propargyl ether at both ends of the PEG chain. Incomplete reactions or side reactions can lead to the presence of mono-propargylated PEG or other impurities, which can compromise subsequent conjugation steps. Therefore, robust analytical validation is essential to confirm the purity and identity of the final product.
HPLC Analysis of this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of PEG derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Since PEG and its derivatives lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended for sensitive detection.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the initial mobile phase composition.
Data Presentation: HPLC Results
The success of the this compound synthesis can be readily assessed by comparing the chromatograms of the starting material (PEG-diol) and the final product. A successful reaction will show a significant decrease in the peak corresponding to the starting material and the appearance of a new, later-eluting peak for the more hydrophobic this compound. The presence of a peak with an intermediate retention time may indicate the formation of the mono-propargylated byproduct.
| Compound | Retention Time (min) | Relative Peak Area (%) |
| PEG-diol (Starting Material) | 8.5 | < 2% |
| Mono-propargyl-PEG6 | 12.2 | < 3% |
| This compound (Product) | 15.8 | > 95% |
Table 1: Representative RP-HPLC data for a successful this compound synthesis.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory information.
| Analytical Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation by polarity | High resolution, quantitative | Requires a suitable detector (ELSD, CAD, MS) as PEG has poor UV absorbance |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information, can determine the degree of substitution | Lower sensitivity than MS, can be complex to interpret for polymers |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High sensitivity, confirms molecular weight of the product and byproducts | Can be challenging for polydisperse polymers |
| Thin-Layer Chromatography (TLC) | Separation by polarity on a plate | Simple, rapid, and inexpensive for reaction monitoring | Not quantitative, lower resolution than HPLC |
Table 2: Comparison of analytical methods for validating this compound synthesis.
Detailed Protocols for Alternative Methods
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the presence of the propargyl groups and to estimate the degree of substitution.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Analysis: The appearance of a characteristic signal for the acetylenic proton (C≡C-H) at approximately 2.4 ppm and the methylene protons adjacent to the alkyne (O-CH₂-C≡) at around 4.2 ppm confirms the successful propargylation. The ratio of the integration of these signals to the integration of the PEG backbone protons (around 3.6 ppm) can be used to determine the extent of the reaction.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the product.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for PEG analysis.
-
Analysis: The mass spectrum should show a distribution of peaks corresponding to the this compound product with repeating units of ethylene glycol (44.03 Da). The observed molecular weights should align with the calculated molecular weight of the desired product. The presence of species corresponding to the starting material or mono-substituted product can also be identified.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar and a less polar solvent, for example, ethyl acetate/hexanes or dichloromethane/methanol. The exact ratio should be optimized to achieve good separation.
-
Visualization: Staining with potassium permanganate or iodine vapor, as PEG derivatives are not UV active.
-
Analysis: The reaction is monitored by spotting the starting material, the reaction mixture at different time points, and a co-spot on the TLC plate. A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar (higher Rf) product spot.
Conclusion
Validating the successful synthesis of this compound is crucial for its effective use in subsequent applications. While RP-HPLC with an appropriate detector offers a robust and quantitative method for assessing purity, a multi-faceted approach employing complementary techniques such as NMR and mass spectrometry provides the most comprehensive characterization of the final product. For routine reaction monitoring, TLC remains an invaluable, simple, and rapid tool. The choice of analytical method will ultimately depend on the specific requirements of the research and the available instrumentation.
A Head-to-Head Comparison of Bis-propargyl-PEG6 and DBCO-PEG Linkers for Copper-Free Click Chemistry
For Immediate Publication
San Diego, CA – November 27, 2025 – In the rapidly evolving landscape of bioconjugation, the choice of linker is paramount to the success of creating stable and effective molecular conjugates for research, diagnostics, and therapeutics. This guide provides an in-depth, objective comparison of two prominent classes of PEGylated linkers used in click chemistry: the traditional Bis-propargyl-PEG6, which relies on copper catalysis, and the more recent DBCO-PEG linkers, which enable copper-free reactions. This comparison is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions for their specific applications.
At the heart of this comparison lies the fundamental difference in their reaction mechanisms. This compound participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient reaction.[1] In contrast, DBCO (Dibenzocyclooctyne)-PEG linkers are designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that circumvents the need for a metal catalyst.[2][3] The choice between these two powerful chemistries hinges on a careful consideration of reaction kinetics, biocompatibility, and experimental practicality.
Performance and Properties: A Quantitative Overview
The decision between a terminal alkyne linker like this compound and a cyclooctyne such as a DBCO-PEG linker is dictated by the specific demands of the experimental system. CuAAC is renowned for its rapid reaction rates, but the necessary copper(I) catalyst can introduce cytotoxicity, limiting its utility in living systems.[4][5] SPAAC with DBCO-PEG linkers is inherently bioorthogonal, proceeding without a toxic catalyst, making it the preferred choice for in vivo studies, although typically with slower reaction kinetics.
| Parameter | This compound (CuAAC) | DBCO-PEG Linkers (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. Mitigation strategies are available. | High, suitable for in vivo and live-cell applications. |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | ~0.3 M⁻¹s⁻¹ (for DBCO) |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
| Reagent Accessibility | Propargyl groups are readily introduced. | Synthesis of strained cyclooctynes can be more complex and costly. |
| Stability | Propargyl group is generally stable under physiological conditions. | DBCO can be sensitive to strong acids and certain oxidizing/reducing agents. |
The Underlying Chemistry: A Tale of Two Mechanisms
The foundational distinction between these two linkers lies in the activation of the alkyne for the cycloaddition with an azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the reaction for this compound, involves the in-situ generation of a copper(I) catalyst. This catalyst selectively activates the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate that then readily reacts with an azide to form a stable 1,4-disubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , utilized by DBCO-PEG linkers, leverages the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed efficiently without the need for a catalyst. The result is a stable triazole linkage.
Comparison of CuAAC and SPAAC Pathways.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines a general method for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water
Procedure:
-
Reactant Preparation: Dissolve this compound and the azide-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of one reactant over the other is common.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:5 (Cu:THPTA).
-
Reaction Assembly: To the solution containing the alkyne and azide, add the catalyst premix to a final copper concentration of approximately 0.25 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding a copper-chelating agent like EDTA. Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
CuAAC Bioconjugation Workflow.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-PEG Linker
This protocol provides a general method for conjugating an azide-containing molecule to a DBCO-PEG linker.
Materials:
-
DBCO-PEG linker
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
DMSO (if needed to dissolve the DBCO-PEG linker)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule in the reaction buffer.
-
DBCO Reagent Preparation: Dissolve the DBCO-PEG linker in a minimal amount of an organic solvent like DMSO, and then add it to the reaction buffer containing the azide-functionalized molecule. A molar excess of 1.5-5 equivalents of the DBCO-PEG linker is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at ~310 nm or by other analytical methods.
-
Purification: Purify the resulting conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove any unreacted DBCO-PEG linker.
SPAAC Bioconjugation Workflow.
Mitigating Copper Cytotoxicity in CuAAC
A significant concern when using this compound in biological systems is the cytotoxicity of the copper catalyst. The generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system is a primary cause of this toxicity. However, several strategies can be employed to minimize these effects:
-
Copper-Chelating Ligands: Ligands such as THPTA and BTTAA not only accelerate the CuAAC reaction but also stabilize the copper(I) ion, reducing the generation of ROS and thereby minimizing cellular toxicity.
-
Low Copper Concentration: Using the lowest effective concentration of the copper catalyst can significantly reduce its toxic effects.
-
Optimized Reaction Time: Minimizing the exposure time of cells or biomolecules to the copper catalyst by optimizing the reaction for speed can also help mitigate toxicity.
Stability Considerations
Both propargyl and DBCO linkers offer good stability under physiological conditions, forming robust triazole linkages. However, there are some differences to consider:
-
This compound: The terminal alkyne of the propargyl group is generally stable in aqueous solutions and under typical bioconjugation conditions.
-
DBCO-PEG Linkers: While stable in many biological applications, DBCO can be susceptible to degradation under strongly acidic conditions. Some studies have also shown instability in the presence of certain reducing agents like TCEP.
Conclusion: Making the Right Choice
The selection between this compound and DBCO-PEG linkers is a critical decision that should be guided by the specific requirements of the intended application.
Choose this compound (CuAAC) when:
-
High reaction speed is the top priority.
-
The experimental system is not sensitive to the presence of a copper catalyst (e.g., in vitro applications, material science).
-
Cost-effectiveness and the ready availability of starting materials are important factors.
Choose DBCO-PEG Linkers (SPAAC) when:
-
The application involves living cells or in vivo studies where copper toxicity is a major concern.
-
High biocompatibility and mild reaction conditions are essential.
-
The potential for slower reaction kinetics is acceptable.
Ultimately, both linker types are powerful tools in the bioconjugation toolbox. By understanding their respective strengths and weaknesses, researchers can select the optimal linker to achieve their scientific goals, from fundamental biological discovery to the development of next-generation therapeutics and diagnostics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper-Free Click Chemistry [sigmaaldrich.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Bioconjugate Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical determinant of its therapeutic efficacy and safety. The linker, which connects the biological moiety to the payload, plays a pivotal role in the overall stability of the conjugate. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance solubility, prolong circulation half-life, and reduce immunogenicity. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the stability and performance of the bioconjugate. This guide provides an objective comparison of the effects of different PEG linker lengths on bioconjugate stability, supported by experimental data and detailed methodologies.
The Trade-Off: Balancing Stability and Activity
The selection of a PEG linker length often involves a trade-off between enhancing stability and maintaining biological activity. Longer PEG chains generally improve the hydrophilicity of the bioconjugate, which can mitigate aggregation, especially when dealing with hydrophobic payloads.[1][2] This increased hydrodynamic size also leads to reduced renal clearance and a longer plasma half-life.[1] However, excessively long PEG linkers can introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target and reducing its biological potency.[1] Conversely, shorter PEG linkers may minimize steric hindrance but offer less of the stability and solubility benefits.[3]
Comparative Analysis of PEG Linker Length on Bioconjugate Stability
The following tables summarize quantitative data from various studies, comparing key stability and performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Bioconjugate Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Antibody-Drug Conjugate | PEG2, PEG4 | Shorter plasma exposure | |
| Antibody-Drug Conjugate | PEG8, PEG12, PEG24 | Significantly higher plasma and tumor exposures |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate Type | PEG Linker Length | Cell Line | IC50 (nM) / Fold-change | Reference |
| Affibody-Drug Conjugate | No PEG | HER2-positive | Baseline | |
| Affibody-Drug Conjugate | 4 kDa | HER2-positive | 4.5-fold reduction in cytotoxicity | |
| Affibody-Drug Conjugate | 10 kDa | HER2-positive | 22-fold reduction in cytotoxicity |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Bioconjugate Type | PEG Linker Length | Tumor Model | Tumor Growth Inhibition | Reference |
| Antibody-Drug Conjugate | Non-PEGylated | Xenograft | 11% decrease in tumor weight | |
| Antibody-Drug Conjugate | PEG2, PEG4 | Xenograft | 35-45% decrease in tumor weight | |
| Antibody-Drug Conjugate | PEG8, PEG12, PEG24 | Xenograft | 75-85% reduction in tumor weight |
Table 4: Impact of PEG Linker Length on Aggregation and Thermal Stability
| Bioconjugate Type | PEG Linker Length | Stability Metric | Observation | Reference |
| PEGylated α-1 antitrypsin | Various (linear and 2-armed) | Heat-induced Aggregation | Propensity to aggregate significantly decreased with PEGylation. | |
| PEGylated α-1 antitrypsin | Various | Thermal Stability (DSC) | PEGylation did not significantly alter the thermodynamic stability of the native protein. | |
| Antibody-Drug Conjugate | PEG12-OH vs PEG24-OH | Physical Stability | PEG24-OH provided greater physical stability with less aggregation in buffer. |
Experimental Workflows and Logical Relationships
To systematically evaluate the effect of PEG linker length on bioconjugate stability, a series of experiments are typically performed. The following diagrams illustrate the general structure of a PEGylated bioconjugate and a typical experimental workflow.
References
The Crosslinker's Crucible: A Comparative Guide to Bifunctional Crosslinkers for Hydrogel Formation
For researchers, scientists, and drug development professionals, the selection of a bifunctional crosslinker is a critical decision in the design of hydrogels for applications ranging from controlled drug delivery to regenerative medicine. The crosslinker dictates the structural integrity, mechanical properties, and biocompatibility of the hydrogel, ultimately influencing its performance. This guide provides a comparative analysis of common bifunctional crosslinkers, supported by experimental data, to aid in the rational design of hydrogel systems.
The choice of a crosslinking agent can be broadly categorized into synthetic and natural options, each with a distinct set of advantages and disadvantages. Synthetic crosslinkers often provide robust mechanical properties and tunable chemistry, while natural crosslinkers are prized for their inherent biocompatibility and lower toxicity.[1] This guide will delve into a comparative analysis of commonly used bifunctional crosslinkers, presenting quantitative data on their impact on key hydrogel properties.
Performance Metrics: A Quantitative Comparison
The efficacy of a bifunctional crosslinker is evaluated through a series of key performance indicators that define the physical and biological characteristics of the resulting hydrogel. These metrics include mechanical strength, swelling behavior, degradation rate, and biocompatibility. The following tables summarize experimental data from various studies, offering a comparative overview of different crosslinkers. It is important to note that the data is synthesized from studies using different polymer systems and experimental conditions, and thus should be used as a comparative guide rather than for direct equivalence.
Table 1: Comparison of Crosslinking Agents for Gelatin Hydrogels
| Crosslinking Agent | Type | Tensile Strength (kPa) | Swelling Degree (%) | Thermal Degradation Temp (°C) |
| None (Control) | - | ~2.5 | ~750 | ~288 |
| EDC-NHS | Synthetic (Zero-length) | ~5.0 | ~750 | ~294 |
| Dialdehyde Starch (DAS) | Natural | ~12.5 | ~800 | ~298 |
| Squaric Acid (SQ) | Synthetic | ~2.5 | ~850 | ~292 |
Data synthesized from a comparative study on 20% gelatin hydrogels.[1][2][3]
Table 2: Comparison of Crosslinking Agents for Chitosan Hydrogels
| Crosslinking Agent | Type | Swelling Ratio (in SIF) | Drug Release (Amoxicillin in SGF) | Thermal Stability |
| Glutaraldehyde | Synthetic | High | Anomalous | Moderate |
| Epichlorohydrin | Synthetic | Moderate | Anomalous | Lower |
| Genipin | Natural | Lower | Anomalous | Highest |
SIF: Simulated Intestinal Fluid, SGF: Simulated Gastric Fluid. Data synthesized from a study on crosslinked chitosan hydrogel beads.[4]
Table 3: Comparison of Ionic Crosslinking Agents for Sodium Alginate (SA) / Polyvinyl Alcohol (PVA) Hydrogels
| Crosslinking Agent | Concentration | Compressive Strength (kPa) | Thermal Stability (Degradation Temp Range) |
| Calcium Ions (Ca²⁺) | 0.2 M | ~150 | 175–300 °C |
| Calcium Ions (Ca²⁺) | 0.5 M | ~200 | Not specified |
| Copper Ions (Cu²⁺) | 0.2 M | ~175 | 150–250 °C |
Data synthesized from a comparative analysis of SA/PVA hydrogels.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate comparison of hydrogel properties, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Determination of Swelling Ratio
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which is crucial for applications in drug delivery and as scaffolds for tissue engineering.
Protocol:
-
Prepare hydrogel samples of known initial dry weight (Wi).
-
Immerse the dried hydrogel samples in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the samples from the buffer.
-
Gently blot the surface of the hydrogels with filter paper to remove excess surface water.
-
Record the swollen weight (Ws) of the hydrogels.
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wi) / Wi] x 100
Rheological Characterization for Mechanical Strength
Rheology is used to study the flow and deformation of materials, providing quantitative data on the mechanical properties of hydrogels, such as their stiffness and viscoelasticity.
Protocol:
-
Place a hydrogel sample of a defined geometry (e.g., a cylindrical disc) on the rheometer plate.
-
Lower the upper plate to a defined gap size.
-
Perform an oscillatory time sweep at a constant strain and frequency to monitor the gelation process and determine the storage modulus (G') and loss modulus (G'').
-
Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.
-
Perform a frequency sweep within the LVR to characterize the viscoelastic properties of the hydrogel over a range of frequencies.
-
The storage modulus (G') at a specific frequency (e.g., 1 Hz) is often used as a measure of the hydrogel's stiffness.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of the hydrogel.
Protocol:
-
Prepare hydrogel extracts by incubating the crosslinked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours).
-
Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Remove the standard culture medium and replace it with the prepared hydrogel extracts.
-
Incubate the cells with the extracts for 24-48 hours.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Compare the viability of cells exposed to the hydrogel extracts with that of control cells (exposed to fresh medium) to determine the cytotoxic potential. A cell viability of over 70% is generally considered non-cytotoxic.
Determination of Crosslinking Density
The crosslinking density is a critical parameter that influences the mechanical properties, swelling behavior, and degradation rate of a hydrogel. The Flory-Rehner theory is a commonly used method to estimate the crosslinking density of hydrogels from swelling experiments.
Protocol:
-
Determine the equilibrium swelling ratio of the hydrogel as described in the swelling ratio protocol.
-
The crosslinking density (ve) can be calculated using the Flory-Rehner equation:
ve = -[ln(1 - v2) + v2 + χv2^2] / [V1(v2^(1/3) - v2/2)]
Where:
-
v2 is the volume fraction of the polymer in the swollen gel.
-
V1 is the molar volume of the solvent (e.g., water).
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
Mandatory Visualizations
Signaling Pathway: Influence of Hydrogel Crosslinking on Macrophage-Fibroblast Interaction in Wound Healing
Caption: Hydrogel crosslinking modulates macrophage and fibroblast behavior in wound healing.
Experimental Workflow: Selection of a Bifunctional Crosslinker for a Specific Hydrogel Application
Caption: A logical workflow for the selection of a bifunctional crosslinker.
This guide provides a foundational understanding of the comparative performance of various bifunctional crosslinkers. The selection of the most appropriate crosslinker will always be application-dependent, requiring careful consideration of the desired hydrogel properties and the specific biological context. The provided data and protocols should serve as a valuable resource for researchers in their endeavor to design and fabricate advanced hydrogel systems.
References
A Comparative Guide to Assessing the Purity of Bis-propargyl-PEG6 Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional polyethylene glycol (PEG) linkers is critical for the successful synthesis of consistent and effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Bis-propargyl-PEG6 is a homobifunctional linker featuring two terminal alkyne groups, enabling conjugation via "click chemistry." This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound and contrasts it with alternative PEG linkers, supported by detailed experimental protocols.
Purity Assessment of this compound Conjugates
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound purity. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each method provides unique insights into the identity, purity, and potential impurities of the conjugate.
Table 1: Comparison of Key Purity Assessment Methods
| Analytical Technique | Information Provided | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment, separation from unreacted starting materials and byproducts.[2] | High sensitivity and reproducibility for quantitative analysis.[] Can separate PEGs of different lengths. | May require a chromophore for UV detection; Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can overcome this. |
| Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution and detection of aggregates or fragments. | Effective for resolving high molecular weight species and aggregates. | Lower resolution for small differences in PEG chain length. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate molecular weight confirmation and identification of impurities. | High sensitivity and specificity for identifying components in a mixture. Can determine the degree of PEGylation. | Polydispersity of PEG can complicate spectra; requires specialized software for deconvolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, identification of functional groups, and quantitative purity analysis. | Provides detailed structural information and can quantify the average number of PEG units. | Lower sensitivity compared to MS; can be complex to interpret for large polymers. |
A logical workflow for assessing the purity of this compound conjugates involves a combination of these techniques to build a comprehensive purity profile.
Caption: Experimental workflow for the purity assessment of this compound.
Comparison with Alternative Bifunctional PEG Linkers
This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This is suitable for applications like polymerization or creating symmetric conjugates. However, for many applications in drug delivery, heterobifunctional PEGs, which have two different terminal functional groups, offer more controlled and specific conjugation.
Table 2: Comparison of this compound with Alternative Linkers
| Linker Type | Example | Pros | Cons | Primary Applications |
| Homobifunctional Alkyne | This compound | Symmetric structure, suitable for "click chemistry". | Lacks specificity for sequential conjugation. | Polymer synthesis, symmetric bioconjugation. |
| Heterobifunctional (Alkyne-Acid) | Propargyl-PEG6-acid | Allows for orthogonal conjugation strategies (e.g., click chemistry and amine coupling). | Synthesis can be more complex. | Antibody-drug conjugates (ADCs), PROTACs. |
| Heterobifunctional (Maleimide-NHS Ester) | Mal-PEG-NHS | Highly specific reactions with thiols and amines, respectively. | Maleimide stability can be a concern. | Site-specific protein modification, ADC development. |
| Non-PEG Linkers | Alkane-based linkers | Can offer increased stability and different pharmacokinetic profiles. | May have lower solubility and biocompatibility compared to PEG. | PROTACs where specific linker rigidity is desired. |
The choice of linker significantly impacts the properties of the final conjugate. Factors such as solubility, stability, and the specific conjugation chemistry required should be considered.
Caption: Key factors influencing the purity of PEG conjugates.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable purity data. Below are representative protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound conjugate and quantify related impurities.
-
Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a suitable detector (UV, ELSD, or CAD).
-
Reagents: HPLC-grade acetonitrile (ACN) and water, and formic acid (FA).
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (if applicable) or ELSD/CAD.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound conjugate.
-
Instrumentation: LC-MS system with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reagents: LC-MS grade acetonitrile, water, and formic acid.
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of approximately 10 µM with the mobile phase.
-
LC Conditions: Utilize a rapid LC method with a C18 column to desalt the sample before introduction to the mass spectrometer.
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Observe the mass spectrum for the protonated molecular ion [M+H]⁺ and compare the experimentally determined molecular weight with the theoretical molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide structural confirmation of the this compound conjugate.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Typical ¹H NMR parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Analysis: Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound structure. The characteristic peaks for the propargyl group and the PEG backbone should be identified.
By employing these analytical techniques and considering the alternative linkers available, researchers can make informed decisions to ensure the quality and performance of their bioconjugates.
References
A Comparative Guide to In-Vitro Stability Assays for Bis-propargyl-PEG6 Linked Molecules
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of a linker is a critical attribute in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides a comparative overview of the in-vitro stability of various linker technologies, with a focus on Bis-propargyl-PEG6 as a component of a stable, non-cleavable linkage, and offers detailed experimental protocols for key stability assays.
Introduction to Linker Technologies
Linkers in bioconjugates are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes.[] Non-cleavable linkers, on the other hand, rely on the degradation of the antibody backbone within the lysosome to release the payload.[2]
The this compound linker is a component used in "click chemistry," a bioorthogonal reaction that forms a highly stable triazole ring.[3][4] This type of linkage is considered non-cleavable and is known for its exceptional chemical stability, being resistant to a wide range of chemical conditions including redox reactions, acid-base hydrolysis, and enzymatic degradation.[3] The polyethylene glycol (PEG) component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugate.
Comparative In-Vitro Stability Data
Direct head-to-head in-vitro stability data for this compound linked molecules against other specific linker types is not extensively available in the public domain. However, we can compile and compare stability data for different classes of linkers to provide a comprehensive overview. The stability of the triazole linkage formed from a propargyl group is generally considered to be very high.
Table 1: Comparative Plasma Stability of Various Linker Types
| Linker Type | Linkage Chemistry | Representative Example(s) | Stability in Human Plasma (Half-life, t½) | Key Characteristics & Considerations |
| Non-Cleavable (Thioether) | Maleimide-Thiol Addition | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Very High (e.g., t½ of 9.9 - 10.4 days for SMCC-DM1 conjugates) | Generally high plasma stability, but potential for retro-Michael reaction leading to drug deconjugation. |
| Non-Cleavable (Triazole) | Azide-Alkyne Cycloaddition | (Formed from this compound) | Expected to be Very High (Generally resistant to hydrolysis and enzymatic degradation) | Highly stable covalent bond. The PEG component can improve solubility and pharmacokinetics. |
| Cleavable (Peptide) | Enzyme-cleavable Dipeptide | Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate) | High (Generally stable, but can be susceptible to cleavage by certain plasma enzymes, especially in rodents) | Designed for cleavage by lysosomal proteases (e.g., Cathepsin B). |
| Cleavable (Hydrazone) | pH-sensitive Hydrazone | (Used in Gemtuzumab ozogamicin) | Moderate (t½ ≈ 2 days) | Designed to be stable at physiological pH (~7.4) and hydrolyze in acidic endosomes/lysosomes. Can exhibit instability in circulation. |
| Cleavable (Disulfide) | Reducible Disulfide | SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) | Variable (Stability can be modulated by steric hindrance around the disulfide bond) | Cleaved in the reducing environment of the cytoplasm due to high glutathione concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in-vitro stability. Below are generalized protocols for plasma and microsomal stability assays.
Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in plasma, mimicking its circulation in the bloodstream.
Objective: To determine the rate of drug deconjugation or linker cleavage of a bioconjugate in plasma over time.
Materials:
-
Test bioconjugate (e.g., ADC with a this compound derived linker)
-
Control bioconjugate (with a linker of known stability, if available)
-
Human plasma (or plasma from other species of interest, e.g., mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Sample Preparation: Prepare a stock solution of the test bioconjugate in an appropriate buffer (e.g., PBS).
-
Incubation: Spike the test bioconjugate into pre-warmed plasma at a final concentration typically in the µg/mL to mg/mL range.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately stop the reaction by adding a cold quenching solution to the plasma aliquot to precipitate proteins and halt any enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples to determine the concentration of the intact bioconjugate, deconjugated antibody, or released payload.
-
LC-MS/MS: Can be used to quantify the intact bioconjugate (by measuring the drug-to-antibody ratio, DAR) or the concentration of the released payload.
-
ELISA: Can be used to measure the concentration of the total antibody and the conjugated antibody to calculate the extent of drug loss.
-
-
Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload against time. Calculate the half-life (t½) of the bioconjugate in plasma.
Experimental workflow for the in-vitro plasma stability assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Objective: To determine the rate of metabolism of a bioconjugate or its payload by liver microsomes.
Materials:
-
Test bioconjugate or payload
-
Liver microsomes (human or other species)
-
NADPH regenerating system (contains NADPH and co-factors)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound.
-
Thaw and dilute the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the test compound, and the NADPH regenerating system.
-
Incubation: Initiate the metabolic reaction by incubating the mixture at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the half-life (t½) and the intrinsic clearance (Clint).
Experimental workflow for the in-vitro microsomal stability assay.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. The this compound linker, through the formation of a stable triazole linkage via click chemistry, offers a robust and non-cleavable option for applications where high systemic stability is paramount. While direct comparative data is limited, the known stability of triazole and PEG moieties suggests that conjugates utilizing this technology would exhibit excellent in-vitro stability. The provided experimental protocols serve as a foundation for researchers to quantitatively assess the stability of their own bioconjugates and make informed decisions in the development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of Bis-propargyl-PEG6: A Guide for Laboratory Professionals
The safe and compliant disposal of Bis-propargyl-PEG6 is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to minimize risks and ensure regulatory compliance.
Hazard Assessment and Safety Overview
This compound is a bifunctional crosslinker containing a polyethylene glycol (PEG) core and two terminal propargyl groups. While the PEG backbone is generally of low toxicity and biodegradable, the presence of terminal alkyne (propargyl) groups necessitates handling this compound as a hazardous chemical. Propargyl-containing compounds can be reactive and may pose specific hazards.
Key Safety Considerations:
-
Reactivity: Terminal alkynes can be reactive and potentially form explosive compounds with certain metals.
-
Environmental Impact: Improper disposal can introduce reactive and potentially harmful substances into the environment. Therefore, drain disposal is strictly prohibited.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Step-by-Step Disposal Workflow:
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Collection: All waste containing this compound, including unused neat compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Selection: The waste container must be chemically compatible with the compound, in good condition, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. Ensure it is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor. Incineration by a licensed facility is often the recommended method of disposal for such compounds.
References
Personal protective equipment for handling Bis-propargyl-PEG6
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, operational, and disposal information for handling Bis-propargyl-PEG6. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related propargyl compounds and general laboratory safety best practices. It is intended to supplement, not replace, your institution's specific safety protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are expected to derive from its propargyl functional groups. Propargyl-containing compounds can be toxic, flammable, and cause severe skin and eye irritation. Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
A quantitative risk assessment should be performed for each specific experimental protocol. However, the following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2] | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] Inspect gloves before each use and change them immediately upon contamination. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[1] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible. | Protects against splashes and potential fire hazards. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. | Prevents inhalation of potentially harmful aerosols or vapors. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills. |
II. Experimental Protocols: Safe Handling and Disposal
A. General Handling Procedures
-
Preparation: Before handling, ensure that a designated work area, typically inside a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Solution Preparation:
-
If working with solid this compound, handle it in a fume hood to minimize inhalation risk.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
All reactions involving this compound should be conducted in a chemical fume hood.
-
Ensure that reaction vessels are properly secured.
-
-
Post-Reaction:
-
Quench any reactive reagents carefully according to established laboratory procedures.
-
Decontaminate all non-disposable glassware that has come into contact with this compound. Rinse with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous waste.
-
B. Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety office.
-
Containment (if safe to do so): For minor spills within a fume hood, use an absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
C. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, properly labeled aqueous hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag.
-
Place contaminated disposable items (e.g., pipette tips, gloves, absorbent pads) in a designated solid hazardous waste container.
-
-
Solvent Waste: Collect any organic solvent waste containing this compound in a designated, labeled solvent waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.
III. Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
